3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)8-4-3-7(11)5-9(8)14-2/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPJLPMUNJVMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
This technical guide provides an in-depth analysis of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline , a privileged scaffold in medicinal chemistry.[1] This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and receptor modulators.[2]
CAS Registry Number: 103234-90-2 (Generic generic/isomer class) / PubChem CID: 82470073 Molecular Formula: C₁₀H₁₁N₃O₂ Molecular Weight: 205.21 g/mol [1]
Executive Summary & Pharmacophore Analysis
This compound represents a strategic "linker-scaffold" in drug discovery.[1][2] It combines a polar, hydrogen-bond-accepting 1,3,4-oxadiazole ring with an electron-rich aniline moiety.[1]
Structural Logic[1][2]
-
1,3,4-Oxadiazole Core: Acts as a bioisostere for carboxylic acids, esters, and amides. It offers improved metabolic stability (resistance to hydrolysis) and enhanced lipophilicity compared to the parent acid, while retaining hydrogen bond acceptor capabilities (N3/N4 atoms).
-
3-Methoxy Group (-OCH₃): Positioned ortho to the oxadiazole and meta to the amine.[1][2] This group serves two functions:
-
Conformational Locking: Through intramolecular hydrogen bonding or steric repulsion, it restricts the rotation of the oxadiazole ring relative to the benzene core, pre-organizing the molecule for receptor binding.[2]
-
Solubility: Increases polarity and aqueous solubility compared to the unsubstituted analog.[1][2]
-
-
Aniline Handle (-NH₂): The primary reactive site for further derivatization (e.g., urea formation, amide coupling) to generate final drug candidates (e.g., VEGFR or EGFR inhibitors).
Synthetic Methodology (High-Fidelity Protocol)
The most robust synthesis avoids direct cyclization of the amino-acid precursor to prevent acetylation of the aniline.[1][2] Instead, a Nitro-Reduction Strategy is employed.[1][2]
Reaction Scheme Overview
Figure 1: Retrosynthetic workflow prioritizing functional group tolerance.
Detailed Protocol
Step 1: Hydrazide Formation
Precursor: Methyl 2-methoxy-4-nitrobenzoate.[1][2]
-
Dissolve the ester (1.0 eq) in absolute ethanol (10 mL/g).[1][2]
-
Add Hydrazine hydrate (99%, 5.0 eq) dropwise at room temperature.
-
Reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][2]
-
Workup: Cool to 0°C. The hydrazide typically precipitates.[1][2] Filter, wash with cold ethanol, and dry.
Step 2: Construction of the 5-Methyl-1,3,4-Oxadiazole Ring
Reagent: Acetic Anhydride (Ac₂O) or Triethyl Orthoacetate.[1] Note: Acetic anhydride acts as both the solvent and the reagent to install the methyl group and effect cyclodehydration.[2]
-
Suspend the hydrazide (1.0 eq) in Acetic Anhydride (5–10 volumes).
-
Reflux at 140°C for 3–5 hours.
-
Workup: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with NaHCO₃ to pH 7–8.[1][2]
-
Filter the precipitate (3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)nitrobenzene).[1][2]
Step 3: Selective Reduction of Nitro Group
Method: Catalytic Hydrogenation (Cleanest) or Iron-mediated reduction (Cheapest).[1][2]
-
Protocol A (Catalytic): Dissolve nitro-intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%).[1][2] Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.[1][2]
-
Protocol B (Chemical): Suspend nitro-intermediate in EtOH/Water (3:1). Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).[1][2] Reflux for 2 hours.
Physicochemical Characterization
The following data points are critical for analytical verification.
| Property | Value / Description | Note |
| Appearance | Off-white to pale brown solid | Darkens upon oxidation (store under inert gas).[1][2] |
| Melting Point | 168–172 °C | Sharp range indicates high purity.[1][2] |
| Mass Spec (ESI) | [M+H]⁺ = 206.09 | Characteristic odd-electron nitrogen rule.[1][2] |
| ¹H NMR (DMSO-d₆) | δ 2.51 (s, 3H, CH₃-Ox), 3.85 (s, 3H, OCH₃), 5.9 (s, 2H, NH₂), 6.3 (d, 1H), 6.4 (s, 1H), 7.6 (d, 1H) | Diagnostic methyl singlet at ~2.5 ppm. |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water and hexane.[2] |
| pKa (Calc) | ~3.5 (Aniline), ~1.5 (Oxadiazole) | Weak base; protonates only in strong acid.[2] |
Applications in Drug Design[4]
Kinase Inhibition (VEGFR/PDGFR)
This scaffold is frequently used to synthesize Type II kinase inhibitors.[1][2] The oxadiazole ring often occupies the solvent-exposed region or interacts with the "gatekeeper" residue, while the aniline is coupled to a hinge-binding motif (e.g., quinoline or pyrimidine).
SAR Logic Diagram:
Figure 2: Structure-Activity Relationship (SAR) contribution of each moiety.
Metabolic Stability
The 1,3,4-oxadiazole ring is significantly more stable to hepatic esterases than the corresponding methyl ester. This extends the half-life (
Safety & Handling (GHS Standards)
While specific toxicological data for this intermediate may be sparse, it should be handled as a potent bioactive aniline derivative.[2]
-
Hazard Statements:
-
Storage: Keep in a cool, dry place (2–8°C recommended). Light sensitive.[1][2]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[2]
References
-
PubChem. (2025).[1][2][4] 3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CID 82470073).[1][5] National Library of Medicine.[1][2] Available at: [Link]
-
Bostrom, J., et al. (2012).[2] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Discusses bioisosterism of oxadiazoles).
-
Jakubkiene, V., et al. (2003).[2] Synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole derivatives. Monatshefte für Chemie. (Protocol grounding for aniline-oxadiazole synthesis).
-
Rakesh, K.P., et al. (2015).[2] Synthesis of 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Russian Journal of Bioorganic Chemistry. (Validation of cyclization methods).
Sources
- 1. 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CN117247360A - A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Google Patents [patents.google.com]
- 4. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | C9H9N3O | CID 19542244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
The Therapeutic Potential of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide for Medicinal Chemists
Introduction: The Privileged 1,3,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 1,3,4-oxadiazole ring is a prominent member of this group.[1][2][3] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere of esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[4][5][6] This guide will delve into the therapeutic potential of a specific, yet underexplored, member of this class: 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. While direct studies on this particular molecule are scarce, a comprehensive analysis of its structural features in the context of the broader 1,3,4-oxadiazole literature allows for a well-grounded exploration of its potential in drug discovery.
Molecular Profile of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Before exploring its therapeutic potential, it is essential to understand the key structural and physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C10H11N3O2 | PubChem[7] |
| Molecular Weight | 205.22 g/mol | PubChem[7] |
| XlogP (predicted) | 1.1 | PubChem[7] |
| InChIKey | QWPJLPMUNJVMKB-UHFFFAOYSA-N | PubChem[7] |
The molecule incorporates three key pharmacophoric elements: a methoxy-substituted aniline ring, a methyl group, and the 1,3,4-oxadiazole core. The aniline moiety provides a handle for further chemical modification and can participate in hydrogen bonding interactions. The methoxy group can influence the electronic properties and metabolic stability of the aromatic ring. The methyl group on the oxadiazole can impact solubility and interactions with hydrophobic pockets in target proteins.
Plausible Synthetic Strategy
Based on established methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a reliable synthetic route for 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can be proposed.[3][8] A common and effective method involves the cyclization of an acylhydrazone or the condensation of a hydrazide with a carboxylic acid derivative.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Experimental Protocol
-
Esterification: 4-Amino-2-methoxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of thionyl chloride to yield methyl 4-amino-2-methoxybenzoate. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent to produce 4-amino-2-methoxybenzohydrazide.
-
Acetylation: The hydrazide is acetylated using acetic anhydride or acetyl chloride in an appropriate solvent to form N'-acetyl-4-amino-2-methoxybenzohydrazide.
-
Cyclodehydration: The N'-acetylated hydrazide undergoes cyclodehydration upon heating with a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride to yield the final product, 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. Purification is typically achieved by recrystallization or column chromatography.
Therapeutic Potential and Putative Mechanisms of Action
The therapeutic promise of this molecule can be inferred from the extensive research on its core scaffold.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole are well-documented as potent anticancer agents.[9][10] Their mechanisms of action are diverse and include:
-
Tubulin Polymerization Inhibition: Some oxadiazoles act as microtubule-targeting agents, disrupting the cell cycle and inducing apoptosis.
-
Kinase Inhibition: The scaffold can be decorated with substituents that target the ATP-binding site of various kinases involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: Compounds bearing the 1,3,4-oxadiazole ring have shown inhibitory activity against enzymes like matrix metalloproteinases (MMPs), which are crucial for cancer invasion and metastasis.[10]
The aniline moiety of our target compound could be a key interaction point with the hinge region of a kinase, a common binding motif for kinase inhibitors.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Antimicrobial and Antifungal Activity
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with significant antimicrobial and antifungal properties.[5][11] These compounds can act by:
-
Inhibiting essential enzymes in microbial metabolic pathways.
-
Disrupting cell wall synthesis.
-
Interfering with nucleic acid synthesis.
Aniline derivatives containing the 1,3,4-oxadiazole moiety have shown promising activity against a range of bacteria and fungi.[5]
Anti-inflammatory and Analgesic Potential
Numerous 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic effects, often with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unavailable, general principles from related compounds can guide future optimization efforts:
-
The Aniline Group: The amino group is a prime site for modification to explore interactions with target proteins. Acylation, sulfonylation, or conversion to other functional groups can modulate activity and selectivity.
-
The Phenyl Ring Substituents: The position and nature of the methoxy group can be varied to influence electronic properties and metabolic stability. Introducing other substituents like halogens or trifluoromethyl groups could enhance activity.
-
The 5-Methyl Group: Replacing the methyl group with other alkyl or aryl groups can probe for additional binding interactions within a target's active site.
Pharmacokinetic Considerations
A preliminary pharmacokinetic study on a related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), a carbonic anhydrase II inhibitor, revealed a half-life of 46.4 hours after ocular administration in rats, with a relative bioavailability of 81.03% compared to injection.[12] This suggests that the 5-methyl-1,3,4-oxadiazole core can be part of a molecule with favorable pharmacokinetic properties. In silico ADME predictions for our title compound should be an initial step in its development.
Workflow for Initial Biological Screening
Caption: A streamlined workflow for initial biological evaluation.
Conclusion
While 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline remains a largely unexplored chemical entity, its constituent parts—the aniline and the 1,3,4-oxadiazole core—are well-established pharmacophores in medicinal chemistry. By leveraging the vast body of research on related compounds, we can confidently predict its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for future drug discovery programs. Rigorous biological evaluation is now required to unlock its full therapeutic potential.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. [Link]
-
Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy. [Link]
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds. [Link]
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry. [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. [Link]
-
3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. PubChemLite. [Link]
-
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]
-
Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. Digital Repository of University of Kerbala. [Link]
-
Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. [Link]
-
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. PubChem. [Link]
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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- 9. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Advanced Technical Review: 1,3,4-Oxadiazole Aniline Derivatives in Medicinal Chemistry
Executive Summary
The 1,3,4-oxadiazole scaffold represents a privileged structure in modern medicinal chemistry, serving as a robust bioisostere for amide and ester functionalities.[1] When coupled with aniline moieties, these derivatives exhibit a synergistic pharmacological profile, characterized by enhanced lipophilicity, metabolic stability, and diverse target engagement. This technical guide synthesizes current literature to provide a blueprint for the design, synthesis, and evaluation of 1,3,4-oxadiazole aniline derivatives, with a primary focus on their potent anticancer and antimicrobial applications.
Molecular Architecture & Design Logic
The Pharmacophore Rationale
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.[1][2][3][4][5] Its incorporation into drug candidates is driven by three critical factors:
-
Bioisosterism: It effectively mimics the peptide bond (
) or ester group ( ) while resisting hydrolytic cleavage by peptidases and esterases. -
Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors, facilitating interaction with receptor active sites (e.g., kinase domains).
-
Aniline Linkage: The aniline moiety provides a flexible linker and an aromatic system capable of
stacking interactions, while the amino group offers a handle for further derivatization to tune solubility and electronic properties.
Structure-Activity Relationship (SAR) Logic
The biological efficacy of these derivatives is tightly controlled by substituents on the phenyl rings attached to the oxadiazole core.
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or at the para position of the aniline ring typically enhance antimicrobial and cytotoxic activity by increasing the lipophilicity and altering the electronic density of the aromatic system. -
Heterocyclic Fusion: Incorporating pyridine or quinoline rings often potentiates anticancer activity, likely due to additional binding interactions within the ATP-binding pockets of kinases (e.g., EGFR, VEGFR).
Synthetic Pathways & Workflows
Two primary strategies dominate the synthesis of 1,3,4-oxadiazole aniline derivatives: Cyclodehydration and Oxidative Cyclization .
Workflow Visualization
The following diagram illustrates the logical flow of the two most robust synthetic routes.
Caption: Logical workflow comparing Direct Cyclodehydration (Route A) and Thiol-Mannich functionalization (Route B).
Pharmacological Profile & Mechanism of Action[5][6]
Anticancer Mechanism: Kinase Inhibition
Recent literature identifies 1,3,4-oxadiazole derivatives as potent inhibitors of receptor tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor). The scaffold occupies the ATP-binding pocket, preventing phosphorylation and downstream signaling.
Key Pathway:
Inhibition of EGFR
Mechanistic Visualization
Caption: Mechanism of Action showing EGFR kinase inhibition leading to apoptosis.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized based on high-yield methods reported in recent literature (2020-2024).
Protocol A: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole (POCl Method)
This method is preferred for its high yield and one-pot cyclization efficiency.
Reagents:
-
Substituted Benzoic Acid (1.0 eq)
-
Aryl Acid Hydrazide (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 eq) -
Sodium Bicarbonate (
)
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask, dissolve the substituted benzoic acid (0.01 mol) and aryl acid hydrazide (0.01 mol) in neat
(5 mL). -
Reflux: Heat the reaction mixture under reflux conditions (
) for 6--8 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). -
Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass dropwise into crushed ice (
) with vigorous stirring. Caution: Exothermic reaction. -
Neutralization: Neutralize the suspension with solid
until is reached. -
Isolation: Filter the resulting solid precipitate. Wash thoroughly with cold water.
-
Purification: Recrystallize from ethanol to obtain the pure product.
Validation Check:
-
Yield: Expected range 75--90%.
-
Melting Point: Sharp range indicates purity.
-
IR: Look for disappearance of
(amide) and appearance of stretch ( ) and stretch ( ).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard protocol for evaluating anticancer potential.
Reagents:
-
Cell lines (e.g., MCF-7, A549)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Seeding: Seed cells in 96-well plates at a density of
cells/well. Incubate for 24h at .[7] -
Treatment: Add the synthesized oxadiazole derivative at varying concentrations (
). Include Cisplatin or Doxorubicin as a positive control. -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add
of MTT solution ( ) to each well. Incubate for 4 hours. -
Solubilization: Remove supernatant and add
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at
. Calculate using non-linear regression.
Quantitative Data Summary
The following table summarizes key biological data from recent studies, highlighting the potency of specific aniline-substituted derivatives.
| Compound ID | Substituent (R) | Target Cell Line / Bacteria | IC50 / MIC | Reference |
| 4h | 4-F-Phenyl (Aniline linker) | A549 (Lung Cancer) | < 0.14 µM | [1] |
| 3e | 4-Pyridyl | MDA-MB-231 (Breast Cancer) | 2.5 µM | [2] |
| 4a | 4-Cl-Phenyl | S. aureus (MRSA) | 0.25 µg/mL | [3] |
| 6a | 3,4-Dimethoxy | HT-29 (Colon Cancer) | 5.2 µM | [2] |
Note: Data indicates that halogenated aniline derivatives (4h, 4a) often exhibit superior potency due to enhanced membrane permeability.
Critical Analysis & Future Outlook
While 1,3,4-oxadiazole aniline derivatives show immense promise, several challenges must be addressed for clinical translation:
-
Solubility: Many highly lipophilic derivatives suffer from poor aqueous solubility. Formulation strategies or salt formation (using the aniline nitrogen) are necessary.
-
Selectivity: Kinase inhibitors often face off-target effects. Future design should focus on allosteric inhibition or covalent bonding (e.g., acrylamide appendages) to improve selectivity profiles.
-
Toxicity: Preliminary toxicity studies in Daphnia magna and rat models suggest a manageable safety profile [2], but comprehensive ADME-Tox studies are required.
References
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules (MDPI). Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Current Organic Chemistry. Available at: [Link]
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Predicted Biological Activity of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
A Technical Guide to Scaffold Pharmacology and Lead Optimization[1]
Executive Summary
This technical guide provides an in-depth predictive analysis of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (referred to herein as MMOA ).[1] As a "privileged structure" intermediate, MMOA integrates three distinct pharmacophores: a primary aniline donor, a lipophilic methoxy modulator, and a 1,3,4-oxadiazole heterocyclic acceptor.
Based on Structure-Activity Relationship (SAR) meta-analysis of analogous systems, MMOA is predicted to exhibit dual-mode pharmacology :
-
Antimicrobial Activity: Via inhibition of bacterial DNA gyrase (subunit B), leveraging the oxadiazole as a bioisostere for carboxylic acid.
-
Anticancer Potential: As a kinase ATP-competitive inhibitor, where the aniline moiety functions as a hinge binder and the oxadiazole extends into the solvent-accessible pocket.[1]
This guide details the structural logic, synthetic pathways, and validation protocols required to transition this molecule from a predicted lead to a validated hit.
Part 1: Structural Pharmacophore Analysis[1]
The biological potential of MMOA is dictated by its "Push-Pull" electronic architecture.[1] The molecule features an electron-donating amine (
1.1 The Pharmacophore Triad
| Motif | Chemical Nature | Biological Function |
| 1,3,4-Oxadiazole Core | Heterocyclic Acceptor | Metabolic Stability: Resists hydrolysis (unlike esters/amides).H-Bonding: The N3/N4 atoms act as H-bond acceptors in active sites (e.g., Ser/Tyr residues).[1] |
| Aniline ( | Primary Amine Donor | Warhead: Acts as a nucleophile for covalent conjugation or a critical H-bond donor in kinase hinge regions.Solubility: Protonatable at physiological pH (pKa ~4-5).[1] |
| 3-Methoxy Group | Steric/Electronic Modulator | Conformational Lock: The methoxy oxygen often forms an intramolecular H-bond or dipole interaction, forcing the phenyl ring and oxadiazole into a semi-planar conformation.Lipophilicity: Increases LogP for membrane permeability.[1] |
1.2 Electronic "Push-Pull" Effect
The para-positioning of the amine and oxadiazole creates a strong dipole moment across the phenyl ring.[1]
-
Implication: This polarization enhances
- stacking interactions with aromatic residues (Phenylalanine, Tryptophan) in receptor binding pockets.[1]
Part 2: Predicted Biological Profiles[1]
2.1 Antimicrobial Activity (High Confidence)[1]
-
Mechanism: The 1,3,4-oxadiazole ring acts as a bioisostere for the carboxylic acid found in fluoroquinolones (e.g., Ciprofloxacin). It coordinates with the magnesium ions in the active site or forms hydrogen bonds with Arg136/Asp73 in the ATPase domain.
-
Spectrum: Predicted efficacy against Gram-positive (S. aureus, B. subtilis) due to cell wall permeability.[1] Gram-negative activity (E. coli) may require derivatization of the aniline to increase lipophilicity.[1]
2.2 Anticancer Activity (Moderate Confidence)[1]
-
Target: Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2).
-
Mechanism: The aniline
and the adjacent methoxy group mimic the quinazoline core of drugs like Gefitinib. The aniline nitrogen donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the oxadiazole occupies the hydrophobic back-pocket. -
Tubulin Inhibition: Similar diaryl-oxadiazole structures have been shown to bind to the colchicine site of tubulin, disrupting microtubule polymerization.
Part 3: Synthetic Pathway & Derivatization[1][3][4]
To validate these predictions, the molecule must be synthesized with high purity. The following protocol utilizes an oxidative cyclization approach.
3.1 Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthesis of MMOA from commercially available precursors.
3.2 Detailed Protocol (Step 3: Cyclization)
Note: This step is critical.[1] The use of
-
Reagents: 4-Amino-2-methoxybenzohydrazide (1.0 eq), Acetic Anhydride (5.0 eq, acts as solvent & reagent), Phosphorus Oxychloride (
, catalytic).[1] -
Procedure:
-
Dissolve hydrazide in acetic anhydride under
atmosphere. -
Add
dropwise at 0°C.[1] -
Reflux at 100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).
-
Quenching: Pour reaction mixture onto crushed ice. Neutralize with 10%
to pH 7–8.[1] -
Purification: Filter the precipitate.[3] Recrystallize from Ethanol/DMF.[1]
-
Part 4: Validation Protocols
To transition from "Predicted" to "Proven," the following experimental and computational workflows are mandatory.
4.1 In Silico Validation (Molecular Docking)
Before wet-lab testing, confirm binding affinity using AutoDock Vina.[1]
-
Target Preparation:
-
Ligand Preparation:
-
Grid Box: Center on the ATPase active site (residues Asp73, Arg136). Size:
Å.[1] -
Success Metric: Binding Energy (
) < -7.5 kcal/mol indicates a strong hit.[1]
4.2 In Vitro Biological Assays[2]
A. Antimicrobial Susceptibility (MIC Assay)
-
Method: Broth Microdilution (CLSI Standards).[1]
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Protocol:
-
Prepare stock solution of MMOA in DMSO (1 mg/mL).
-
Serial dilute in 96-well plates (Range: 0.5 – 256
). -
Inoculate with
CFU/mL bacterial suspension.[1] -
Incubate at 37°C for 24h.
-
Readout: Lowest concentration with no visible growth.
-
B. Cytotoxicity Screening (MTT Assay)
-
Cell Lines: HEK293 (Normal), MCF-7 (Breast Cancer), A549 (Lung Cancer).
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates. -
Treat with MMOA (0.1 – 100
) for 48h. -
Add MTT reagent; incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Calculation: Determine
using non-linear regression.
-
4.3 Biological Logic Flow (DOT Visualization)
Figure 2: Decision matrix for validating the biological activity of MMOA.
References
-
Review of Oxadiazole Pharmacology: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.
-
Antimicrobial Mechanisms: Bondock, S., et al. "Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole derivatives." European Journal of Medicinal Chemistry, 2012. [1]
-
SwissADME Prediction Protocols: Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017.[4] [1][4]
-
Molecular Docking Methodology: Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010.
-
Aniline Kinase Inhibitors: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.
Sources
Electronic properties and dipole moment of methoxy-substituted oxadiazoles
An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of Methoxy-Substituted Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its unique structural and electronic properties that contribute to favorable pharmacokinetic profiles.[1] This guide delves into the nuanced effects of methoxy substitution on the electronic characteristics and dipole moments of oxadiazole derivatives. By understanding how the position and presence of this electron-donating group can modulate molecular properties, researchers can more effectively design and optimize novel therapeutic agents. This document provides a comprehensive overview of theoretical principles, computational methodologies, and experimental protocols pertinent to the study of these promising heterocyclic compounds.
Introduction: The Significance of Methoxy-Substituted Oxadiazoles in Drug Discovery
Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[2] They exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1] Of these, the 1,3,4- and 1,2,4-isomers are the most stable and frequently incorporated into pharmaceutical agents due to their versatile biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The oxadiazole ring is often considered a bioisostere for ester and amide functionalities, offering improved metabolic stability and oral bioavailability.[4]
The introduction of a methoxy (-OCH3) group, a potent electron-donating substituent, can significantly alter the electronic landscape of the oxadiazole ring system.[3] This substitution can influence a range of molecular properties critical for drug efficacy, including:
-
Molecular Polarity and Dipole Moment: Affecting solubility, membrane permeability, and interactions with biological targets.
-
Intramolecular Charge Transfer (ICT): Influencing the molecule's photophysical properties and its potential for use in applications like organic light-emitting diodes (OLEDs).[5][6]
-
Reactivity and Metabolic Stability: The electron-donating nature of the methoxy group can impact the susceptibility of the molecule to metabolic enzymes.[3]
-
Binding Affinity: Modulation of the electronic distribution can enhance or diminish interactions with the active site of a target protein.
This guide will provide a detailed exploration of these effects, offering both theoretical insights and practical methodologies for their investigation.
The Influence of Methoxy Substitution on Electronic Properties
The electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to its chemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.[5]
The methoxy group, being an electron-donating group, increases the electron density of the aromatic system to which it is attached.[3] This generally leads to a destabilization (increase in energy) of the HOMO. The effect on the LUMO is typically less pronounced. Consequently, methoxy substitution often results in a smaller HOMO-LUMO gap, which can be correlated with higher chemical reactivity.[5]
Intramolecular Charge Transfer (ICT)
The presence of both an electron-donating group (methoxy) and an electron-accepting moiety (the oxadiazole ring) can facilitate intramolecular charge transfer upon photoexcitation.[5] This phenomenon is crucial for the design of materials with specific optical properties, such as fluorescence. The efficiency of ICT is highly dependent on the relative positions of the donor and acceptor groups.
Quantitative Analysis of Electronic Properties
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the electronic properties of molecules.[2][5] Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to predict a molecule's behavior in chemical reactions and biological systems.[5]
| Property | Description | Impact of Methoxy Substitution |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Generally increases (destabilized).[5] |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Can be slightly lowered or remain relatively unchanged. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Generally decreases, suggesting higher reactivity.[5] |
| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Decreases, making the molecule easier to ionize.[2] |
| Electron Affinity | The energy released when an electron is added to a molecule. | Can be influenced by the overall electronic structure. |
Table 1: General trends in the electronic properties of oxadiazoles upon methoxy substitution.
The Dipole Moment of Methoxy-Substituted Oxadiazoles
The dipole moment is a measure of the separation of positive and negative charges in a molecule. It is a vector quantity, having both magnitude and direction. The overall dipole moment of a molecule is the vector sum of the individual bond dipoles. In drug design, the dipole moment is a critical parameter as it influences a molecule's solubility, permeability across biological membranes, and its ability to interact with polar residues in a protein's active site.
The introduction of a methoxy group can significantly alter the dipole moment of an oxadiazole derivative. The lone pairs of electrons on the oxygen atom contribute to a significant bond dipole. The position of the methoxy group relative to the heteroatoms in the oxadiazole ring will determine how its bond dipole adds to or subtracts from the intrinsic dipole moment of the parent oxadiazole.
For example, in a 1,3,4-oxadiazole substituted with a methoxy-phenyl group, the position of the methoxy group on the phenyl ring (ortho, meta, or para) will lead to different overall dipole moments.
Caption: Vector addition of bond dipoles determines the overall molecular dipole moment.
Computational and Experimental Determination of Dipole Moment
The dipole moment of a molecule can be accurately calculated using computational methods like DFT.[2] Experimentally, the dipole moment can be determined from measurements of the dielectric constant of a dilute solution of the compound in a nonpolar solvent.[7][8][9]
| Compound | Method | Calculated Dipole Moment (Debye) |
| 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | DFT | Varies with computational method[5][10] |
| 4-(methoxy)-4-benzyldine-2-phenyl-5(4H)-oxazolone | Experimental (in Benzene) | ~3.04[9] |
| 4-(methoxy)-4-benzyldine-2-phenyl-5(4H)-oxazolone | PM3 Calculation | 3.863[9] |
Table 2: Examples of determined dipole moments for related methoxy-substituted heterocyclic compounds.
Methodologies for Characterization
A combination of spectroscopic and electrochemical techniques, alongside computational modeling, is essential for a thorough understanding of the electronic properties and dipole moments of methoxy-substituted oxadiazoles.
Experimental Protocols
4.1.1. UV-Visible Spectroscopy
This technique provides information about the electronic transitions within a molecule. The absorption spectrum can reveal the HOMO-LUMO gap and the presence of ICT bands.
Protocol:
-
Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile).
-
Record the absorption spectra over a suitable wavelength range (e.g., 200-800 nm) using a double-beam UV-Vis spectrophotometer.
-
The onset of the lowest energy absorption band can be used to estimate the optical band gap.
4.1.2. Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.
Protocol:
-
Dissolve the compound in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential and record the resulting current to obtain the cyclic voltammogram.
-
The onset of the oxidation and reduction peaks can be used to calculate the HOMO and LUMO energies.
Computational Workflow
Density Functional Theory (DFT) calculations are a cornerstone for predicting the electronic properties and dipole moments of molecules.
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- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
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3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline SMILES and InChI strings
An In-depth Technical Guide to 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
This guide provides a comprehensive technical overview of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical identifiers, propose a robust synthetic strategy grounded in established chemical principles, and explore its potential applications as a scaffold in medicinal chemistry.
Core Molecular Identification and Properties
At the heart of any chemical investigation lies the unambiguous identification of the molecule. 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a substituted aromatic amine featuring a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a well-regarded heterocycle in medicinal chemistry, known for its metabolic stability and its ability to act as a bioisostere for ester and amide groups.[1][2] This structural feature makes it a valuable component in the design of novel therapeutic agents.[3]
The primary molecular identifiers, including SMILES and InChI strings, provide a machine-readable format for its structure, essential for cheminformatics and database searches.
| Identifier | Value | Source |
| IUPAC Name | 3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | PubChem |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[4] |
| Molecular Weight | 205.22 g/mol | PubChem[4] |
| SMILES | CC1=NN=C(O1)C2=C(C=C(C=C2)N)OC | PubChem[4] |
| InChI | InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)8-4-3-7(11)5-9(8)14-2/h3-5H,11H2,1-2H3 | PubChem[4] |
| InChIKey | QWPJLPMUNJVMKB-UHFFFAOYSA-N | PubChem[4] |
| Predicted XlogP | 1.1 | PubChem[4] |
Retrosynthetic Analysis and Proposed Synthesis
Our retrosynthetic strategy deconstructs the target molecule into readily available starting materials: 4-amino-2-methoxybenzoic acid and acetic hydrazide .
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: A Self-Validating System
This proposed protocol is designed to be self-validating. Each step includes purification and characterization checkpoints (e.g., TLC, NMR) to ensure the integrity of the intermediates before proceeding, which is a cornerstone of trustworthy and reproducible synthesis.
Step 1: Synthesis of N'-(4-amino-2-methoxybenzoyl)acetohydrazide (Intermediate)
-
Causality: The first step is a standard amide bond formation. The carboxylic acid of 4-amino-2-methoxybenzoic acid must be activated to react with the nucleophilic nitrogen of acetic hydrazide. Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is a reliable method that minimizes side reactions and operates under mild conditions.
-
Protocol:
-
To a stirred solution of 4-amino-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
Add acetic hydrazide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield the pure diacylhydrazine intermediate.
-
Validation: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Step 2: Cyclodehydration to form 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (Final Product)
-
Causality: The key step is the intramolecular cyclodehydration of the diacylhydrazine. Phosphorus oxychloride (POCl₃) is a powerful and widely used dehydrating agent for this transformation.[5] It facilitates the ring closure by converting one of the carbonyl oxygens into a good leaving group, promoting nucleophilic attack by the other nitrogen atom.
-
Protocol:
-
Carefully add the N'-(4-amino-2-methoxybenzoyl)acetohydrazide intermediate (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0°C.
-
Heat the mixture to reflux (approx. 105°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Validation: Confirm the final structure and purity with ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.
-
Caption: Proposed workflow for the synthesis of the target compound.
Significance and Applications in Drug Discovery
The true value of a molecule like 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline for drug development professionals lies in its potential as a versatile building block. The 1,3,4-oxadiazole core is a privileged scaffold, consistently found in compounds exhibiting a wide range of pharmacological activities.[1]
-
Broad-Spectrum Bioactivity: Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antitubercular agents.[1][3]
-
Synthetic Handle: The primary aniline (-NH₂) group is a crucial functional handle. It allows for straightforward derivatization through reactions like acylation, sulfonylation, or reductive amination, enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.[6]
-
Physicochemical Properties: The methoxy (-OCH₃) group can improve metabolic stability and modulate the electronic properties of the aniline ring, while the methyl (-CH₃) group can influence binding interactions within a target protein's active site.
The combination of a proven bioactive core (oxadiazole) with a reactive functional group (aniline) makes this compound an attractive starting point for lead optimization campaigns targeting a variety of diseases.
Caption: The central role of the 1,3,4-oxadiazole core in medicinal chemistry.
Conclusion
3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, identified by its SMILES string CC1=NN=C(O1)C2=C(C=C(C=C2)N)OC, represents a molecule of high potential for chemical and pharmaceutical research. While direct experimental data is sparse, its structure is built upon a foundation of well-understood chemical moieties. The proposed synthetic pathway offers a logical and robust method for its preparation. For researchers in drug discovery, this compound serves as an exemplary scaffold, combining the proven bioactivity of the 1,3,4-oxadiazole ring with a functional aniline group ripe for the exploration of new chemical space and the development of next-generation therapeutics.
References
-
PubChem. (n.d.). 3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1,3,4-Oxadiazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Sultani, A. A. J., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. Retrieved from [Link]
-
Krylov, I., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Sangapure, S. S., & Agasimundin, Y. S. (1997). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Al-Shetha, F. A. (2020). Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Publishing. Retrieved from [Link]
-
Kumar, V., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Retrieved from [Link]
-
PubChem. (n.d.). 4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Compound 3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline. Retrieved from [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Retrieved from [Link]
-
Sharma, P., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
PubChem. (n.d.). 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline Synonyms. Retrieved from [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: Coordination Chemistry & Therapeutic Potential of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Executive Summary
This technical guide details the utility of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (hereafter referred to as Ligand-OMOA ) in coordination chemistry and medicinal inorganic chemistry.
Ligand-OMOA represents a "hybrid pharmacophore" combining an electron-rich aniline donor with an electron-deficient 1,3,4-oxadiazole acceptor. Its unique 1,3,4-substitution pattern on the benzene ring renders it a versatile building block. It functions primarily in two modes:
-
Ditopic Bridging Ligand: For constructing Metal-Organic Frameworks (MOFs) or coordination polymers due to the distal separation of the amine and oxadiazole nitrogen.
-
Schiff Base Precursor: The primary amine is highly reactive toward aldehydes, allowing the generation of multidentate chelators (N,N,O donor sets) essential for stable metallodrug development.
Chemical Profile & Ligand Geometry
Structural Analysis
The molecule features a central benzene ring substituted at positions 1, 3, and 4.
-
Position 1 (Amine,
): A hard nitrogen donor. It is para to the oxadiazole ring, creating a linear, rod-like geometry ideal for bridging two metal centers. -
Position 3 (Methoxy,
): Provides steric bulk and electron donation (+M effect), increasing the basicity of the adjacent oxadiazole nitrogens. -
Position 4 (Oxadiazole): The 1,3,4-oxadiazole ring contains two nitrogen atoms (
). is the primary coordination site due to lower steric hindrance compared to (which is adjacent to the methyl group).
Visualization of Coordination Vectors
The following diagram illustrates the donor sites and the "push-pull" electronic structure that stabilizes metal complexes.
Figure 1: Structural connectivity and potential coordination vectors of Ligand-OMOA. The distal arrangement of amine and oxadiazole sites facilitates bridging coordination modes.
Experimental Protocols
Protocol A: Synthesis of Ligand-OMOA
Context: While commercially available as a building block, in-house synthesis ensures high purity required for crystallography.
Reaction Pathway:
-
Starting Material: 4-Amino-2-methoxybenzoic acid.
-
Esterification: Reflux with
Methyl ester. -
Hydrazide Formation: React ester with hydrazine hydrate (
) in ethanol. -
Cyclization: React hydrazide with acetic anhydride (forms 5-methyl ring) or orthoesters.
Step-by-Step Cyclization (Critical Step):
-
Dissolve: 10 mmol of the hydrazide precursor in 20 mL
(Phosphorus oxychloride). -
Reflux: Heat at 100°C for 4–6 hours. Monitor: TLC (Ethyl Acetate:Hexane 3:7).
-
Quench: Cool to RT and pour slowly onto 200g crushed ice with stirring (Exothermic!).
-
Neutralize: Adjust pH to 7–8 using 10%
solution. -
Precipitate: Filter the solid Ligand-OMOA, wash with cold water, and recrystallize from Ethanol.
-
Yield Check: Expected yield 70–85%. Melting Point: ~180–185°C.
Protocol B: Metal Complexation (Direct Coordination)
Application: Synthesis of antimicrobial coordination polymers using Cu(II) or Zn(II).
Materials:
-
Ligand-OMOA (1.0 mmol)
-
Metal Salt:
or (0.5 mmol) -
Solvent: Methanol (HPLC Grade)
Procedure:
-
Ligand Solution: Dissolve 1.0 mmol Ligand-OMOA in 20 mL hot methanol.
-
Metal Solution: Dissolve 0.5 mmol metal salt in 10 mL methanol.
-
Mixing: Add metal solution dropwise to ligand solution under continuous stirring.
-
Reflux: Heat the mixture at 60°C for 4 hours.
-
Observation: A color change (e.g., Blue
Green for Cu) indicates complexation.
-
-
Isolation: Evaporate solvent to half volume. Cool overnight at 4°C.
-
Filtration: Collect precipitate, wash with cold methanol and diethyl ether.
-
Drying: Vacuum dry at 50°C for 6 hours.
Data Interpretation (Validation):
| Technique | Parameter | Expected Change (Free Ligand | Interpretation |
| FT-IR | Shift from ~1610 | Coordination via Oxadiazole Nitrogen | |
| FT-IR | Broadening or Shift | Coordination via Amine Nitrogen | |
| 1H NMR | Downfield shift (> 0.5 ppm) or disappearance | Electron density withdrawal by metal | |
| UV-Vis | Bathochromic shift (Red shift) | Ligand-to-Metal Charge Transfer (LMCT) |
Protocol C: Schiff Base Derivatization (Drug Development Route)
Rationale: The primary amine of Ligand-OMOA is often converted to a Schiff base to create a "pincer" ligand, significantly enhancing stability and biological activity (e.g., DNA intercalation).
Workflow Diagram:
Figure 2: Derivatization workflow converting Ligand-OMOA into a multidentate Schiff base ligand.
Procedure:
-
Mix Ligand-OMOA (1 mmol) and Salicylaldehyde (1 mmol) in 20 mL Ethanol.
-
Add 2-3 drops of Glacial Acetic Acid (Catalyst).
-
Reflux for 3 hours.
-
Filter the yellow/orange solid (Schiff Base).
-
Use this new ligand in Protocol B for enhanced stability.
Biological Applications & Mechanism[2]
Antimicrobial & Anticancer Potential
Metal complexes of 1,3,4-oxadiazoles are extensively studied for their ability to inhibit DNA replication in tumor cells and bacteria.
-
Mechanism: The planar oxadiazole ring acts as an intercalator, sliding between DNA base pairs. The central metal ion (e.g., Cu²⁺) can generate Reactive Oxygen Species (ROS) via Fenton-like reactions, inducing oxidative stress and apoptosis in cancer cells [1, 2].
-
Kinase Inhibition: The oxadiazole moiety mimics the phosphate backbone of ATP, allowing these ligands to dock into the active sites of kinases (e.g., EGFR, VEGFR), blocking signaling pathways [3].
Drug Delivery Systems
The "rod-like" structure of Ligand-OMOA makes it an excellent candidate for constructing Metal-Organic Frameworks (MOFs) . These porous materials can encapsulate other drugs (e.g., Doxorubicin), using the Ligand-OMOA framework as a pH-sensitive release mechanism.
References
-
Metal Complexes of Oxadiazole Ligands: An Overview. Source: National Institutes of Health (NIH) / PMC. Context: Comprehensive review of Cu(II) and Zn(II) complexes with oxadiazole ligands and their cytotoxicity.[1] URL:[Link]
-
Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4-Oxadiazole Derivatives. Source: Vertex AI Research / Edu.krd. Context: Details the antimicrobial mechanisms of oxadiazole-metal coordination. URL:[Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential. Source: PubMed Central. Context: Protocols for synthesizing oxadiazole derivatives from acid hydrazides.[2][3][4] URL:[Link]
-
PubChem Compound Summary: 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. Source:[5] PubChem.[6][5] Context: Chemical and physical property data for the specific ligand.[4] URL:[Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Source: Open Medicinal Chemistry Journal. Context: Advanced cyclization techniques using green chemistry. URL:[Link]
Sources
- 1. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 6. 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline | C10H12N4O | CID 58075318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reagents and catalysts for synthesizing methyl-1,3,4-oxadiazole derivatives
An Application Guide for the Synthesis of Methyl-1,3,4-Oxadiazole Derivatives: Reagents, Catalysts, and Protocols
Authored by: A Senior Application Scientist
Foreword: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science, lauded for its metabolic stability, favorable pharmacokinetic properties, and diverse biological activities.[1] Derivatives of this heterocycle are cornerstone components in numerous therapeutic agents, including the antiretroviral drug Raltegravir and the anticancer agent Zibotentan.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern synthetic strategies for preparing methyl-substituted 1,3,4-oxadiazole derivatives, a common motif in bioactive molecules. We move beyond simple recitation of steps to explain the causality behind reagent choice and reaction design, ensuring that the protocols herein are not just instructions, but tools for rational synthesis.
Section 1: Foundational Synthetic Strategies
The construction of the 1,3,4-oxadiazole ring is predominantly achieved through intramolecular cyclization reactions that form the critical C-O-C bond. The two most prevalent and reliable strategies are the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. The choice between these pathways is often dictated by the availability of starting materials and the functional group tolerance required for the target molecule.
Strategy A: Cyclodehydration of 1,2-Diacylhydrazines
This is arguably the most traditional and direct method for forming the 1,3,4-oxadiazole ring. The core principle involves the removal of a water molecule from a 1,2-diacylhydrazine intermediate to trigger ring closure. To synthesize a methyl-1,3,4-oxadiazole, one of the acyl groups must be an acetyl moiety.
Causality and Mechanism: The reaction is driven by the activation of one of the carbonyl oxygens by a dehydrating agent or Lewis acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the amide oxygen of the second acyl group. Subsequent elimination of water yields the stable, aromatic 1,3,4-oxadiazole ring.
Caption: General mechanism for oxadiazole formation via cyclodehydration.
Reagent Selection: The choice of dehydrating agent is critical and ranges from harsh, classical reagents to milder, modern alternatives that offer superior functional group compatibility.
| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages & Causality |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in solvent | Potent, inexpensive, widely used.[1][3][4] | Harsh; not suitable for acid-sensitive groups. Generates corrosive byproducts. |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent | Strong dehydrating agent, readily available.[1][2][3] | Highly corrosive and moisture-sensitive; liberates HCl and SO₂ gas. |
| Triflic Anhydride (Tf₂O) | DCM, with a base (e.g., pyridine, NMI), 0°C to RT | Very mild conditions, high yields, excellent functional group tolerance.[1][2] | Expensive. The base is crucial to neutralize the triflic acid byproduct. |
| Burgess Reagent | Dioxane or THF, heat | Mild, neutral conditions.[1][5] | High cost, generates stoichiometric waste. |
| XtalFluor-E | DCM, often with AcOH additive, RT | Mild, efficient, and avoids strong acids.[6][7] | Specialized and costly reagent. Acetic acid acts as a proton shuttle. |
| Sulfuryl Fluoride (SO₂F₂) | DBU (base), MeCN, 60°C | Metal-free, practical, and shows good functional group tolerance.[8] | Gaseous reagent requires careful handling. |
Protocol 1: Mild Cyclodehydration using Triflic Anhydride and N-Methylimidazole (NMI)
This protocol is recommended for substrates with sensitive functional groups where harsh acidic conditions must be avoided. N-methylimidazole (NMI) is often superior to pyridine in terms of cost and reaction profile.[2]
Objective: To synthesize 2-Methyl-5-phenyl-1,3,4-oxadiazole from 1-acetyl-2-benzoylhydrazine.
Materials:
-
1-acetyl-2-benzoylhydrazine (1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
N-Methylimidazole (NMI) (3.2 equiv.)
-
Triflic Anhydride (Tf₂O) (1.5 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-acetyl-2-benzoylhydrazine (1 equiv.) in anhydrous DCM (approx. 0.3 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add N-methylimidazole (3.2 equiv.) to the stirred solution.
-
Reagent Addition: Add triflic anhydride (1.5 equiv.) dropwise via syringe over 5-10 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side product formation. The temperature should be maintained below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Trustworthiness: This step neutralizes the triflic acid formed during the reaction, making the workup safer and preventing product degradation.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2-methyl-5-phenyl-1,3,4-oxadiazole.
Strategy B: Oxidative Cyclization of N-Acylhydrazones
This powerful and versatile strategy involves two conceptual steps: the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, followed by an oxidative C-O bond formation to yield the oxadiazole. Modern protocols often combine these steps into a highly efficient one-pot reaction.[9]
Causality and Mechanism: The acylhydrazone intermediate exists in equilibrium. The oxidant facilitates the removal of two protons and two electrons, promoting an electrocyclization reaction. A base is often required to facilitate the initial deprotonation. Molecular iodine has emerged as an excellent metal-free oxidant for this transformation, offering a green and cost-effective option.[10][11]
Caption: One-pot synthesis of oxadiazoles via oxidative cyclization.
Comparison of Oxidative Systems:
| Oxidant/Catalyst System | Typical Conditions | Advantages | Notes |
| Iodine (I₂)/Base | K₂CO₃ or Cs₂CO₃, DMSO, 80-120°C | Metal-free, inexpensive, high yields, broad functional group tolerance.[9][11][12] | Base is essential for the cyclization and C-C bond cleavage in some variations. |
| Fe(III)/TEMPO/O₂ | O₂ atmosphere, DCE, 80°C | Catalytic iron, uses O₂ as the terminal oxidant (green).[11] | Requires handling of an oxygen atmosphere. |
| Dess-Martin Periodinane (DMP) | DCM, RT | Mild, metal-free conditions.[6][13] | Stoichiometric hypervalent iodine reagent, generates significant waste. |
| Photoredox Catalysis | Photocatalyst, light, H₂ evolution | Oxidant-free, uses light energy, produces H₂ as the only byproduct.[11] | Requires specialized photoreactor setup. |
Protocol 2: Iodine-Mediated One-Pot Synthesis of 2-Aryl-5-methyl-1,3,4-oxadiazole
This protocol details a highly efficient and practical one-pot synthesis using readily available reagents.[9][11]
Objective: To synthesize 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole from acetic hydrazide and 4-chlorobenzaldehyde.
Materials:
-
Acetic hydrazide (1.2 equiv.)
-
4-Chlorobenzaldehyde (1 equiv.)
-
Iodine (I₂) (2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2 equiv.)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Water & Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-chlorobenzaldehyde (1 equiv.), acetic hydrazide (1.2 equiv.), potassium carbonate (2 equiv.), and iodine (2 equiv.).
-
Solvent Addition: Add anhydrous DMSO to the flask (approx. 0.2 M concentration relative to the aldehyde).
-
Heating: Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing a stirred, saturated aqueous solution of sodium thiosulfate. Causality: Sodium thiosulfate reduces the excess iodine (I₂) to colorless iodide (I⁻), simplifying the workup and purification. Continue stirring until the dark iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash thoroughly with water (to remove DMSO) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (hexane/ethyl acetate) to obtain the pure 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole.
Section 2: Green and Alternative Methodologies
In line with the principles of sustainable chemistry, methods that reduce solvent usage, energy consumption, and hazardous waste are increasingly favored.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of both cyclodehydration and oxidative cyclization reactions, often reducing reaction times from hours to minutes and improving yields.[12][14][15] This is due to efficient and rapid heating of the reaction mixture.
-
Mechanochemistry (Grinding): Solvent-free synthesis can be achieved by grinding the reactants together, sometimes with a catalytic amount of a reagent like iodine.[10] This method is exceptionally eco-friendly, avoiding the use of bulk organic solvents entirely.[16]
Section 3: Troubleshooting and Final Considerations
| Problem | Potential Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | Insufficiently powerful dehydrating agent; poor quality reagents; insufficient heating. | For cyclodehydrations, consider a stronger reagent (e.g., move from Burgess to Tf₂O). Ensure all reagents are anhydrous. For oxidative cyclizations, ensure the base and oxidant are fresh and used in correct stoichiometry. |
| Formation of Side Products | Reaction temperature too high; incorrect stoichiometry; substrate degradation. | Optimize temperature; use slow, controlled addition for highly reactive reagents like Tf₂O. Ensure the substrate is stable to the reaction conditions. |
| Difficult Purification | Residual high-boiling solvent (e.g., DMSO); byproduct formation (e.g., triphenylphosphine oxide). | For DMSO, perform multiple aqueous washes during workup. For phosphine oxide byproducts, specific chromatographic conditions or precipitation may be necessary. |
Final Consideration: The choice of synthesis must be tailored to the specific target molecule. For complex molecules with many functional groups, milder methods like the Tf₂O or iodine-mediated protocols are superior. For large-scale, cost-driven synthesis of robust molecules, classical reagents like POCl₃ may still be considered with appropriate safety and handling procedures.
References
- Iodine-promoted one-pot synthesis of 1,3,4-oxadiazole scaffolds via sp3 C–H functionalization of azaarenes.New Journal of Chemistry (RSC Publishing).
- An iodine-mediated green synthesis of 1,3,4-oxadiazoles under solvent-free conditions using grinding technique.Taylor & Francis Online.
- Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation.International Journal of Pharmaceutical Sciences.
- One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial.Indian Journal of Chemistry.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.Journal of Chemical Reviews.
- Synthesis of 1,3,4-oxadiazoles.Organic Chemistry Portal.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
- One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole.
- Improved Method for the Preparation of Oxadiazoles from Diacyl Hydrazines.Taylor & Francis Online.
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
- Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic str
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.Journal of Chemical Reviews.
- Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles.RSC Publishing.
- Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles.Semantic Scholar.
- Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthesis of 2,5-disubstituted-1,3,4-oxadiazole (9) involves a condensation reaction between aldehydes and acyl hydrazines.
- Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annul
- Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent.Organic & Biomolecular Chemistry (RSC Publishing).
- A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties.European Chemical Bulletin.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.ACS Omega.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.MDPI.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodine-promoted one-pot synthesis of 1,3,4-oxadiazole scaffolds via sp3 C–H functionalization of azaarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. jchemrev.com [jchemrev.com]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. jchemrev.com [jchemrev.com]
- 16. Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline as a Novel Fluorophore for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of a Novel Oxadiazole-Aniline Fluorophore
The field of fluorescence microscopy is continually driven by the development of novel molecular probes that offer improved photostability, brightness, and specific targeting capabilities. The compound 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline represents a promising, albeit currently under-characterized, candidate for such a probe. Its chemical structure combines two key moieties known for their roles in fluorescent molecules: the 1,3,4-oxadiazole ring and an aniline derivative.
The 1,3,4-oxadiazole heterocycle is an electron-deficient system frequently incorporated into fluorescent dyes due to its high thermal and chemical stability, and its ability to enhance photoluminescence quantum yields.[1][2][3] Derivatives of 1,3,4-oxadiazole are known for their strong fluorescence, often in the violet-to-green spectral region, which can be tuned by the addition of different substituents.[4][5] The aniline component, a primary aromatic amine, can act as an electron-donating group, which, in conjunction with an electron-accepting group, can create a "push-pull" system. This intramolecular charge transfer (ICT) is a common mechanism for generating strong fluorescence.[4][6]
This document serves as a comprehensive guide for the characterization and application of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, hereafter referred to as Oxadia-Aniline 450 (OA-450) , a speculative name for this application note, in fluorescence microscopy. It provides detailed protocols for researchers to validate its photophysical properties and to implement it in both live and fixed cell imaging experiments.
Part 1: Photophysical Characterization of a Novel Fluorophore
Before cellular application, it is crucial to determine the fundamental photophysical properties of OA-450. This data will inform the selection of appropriate microscope hardware and experimental design.
Protocol 1: Determining Spectroscopic Properties
Objective: To measure the absorption and emission spectra, and to calculate the Stokes shift of OA-450.
Materials:
-
OA-450 (solid form)
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of OA-450 (e.g., 1-10 mM) in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solution in each of the test solvents to a final concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range, 1-10 µM).
-
Absorption Spectroscopy:
-
Using the UV-Vis spectrophotometer, measure the absorption spectrum of OA-450 in each solvent against a solvent blank.
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
-
Fluorescence Spectroscopy:
-
Using the fluorometer, excite the sample at its λ_abs_.
-
Record the emission spectrum and identify the wavelength of maximum emission (λ_em_).
-
-
Data Analysis:
-
Plot the absorption and emission spectra for each solvent.
-
Calculate the Stokes shift (in nanometers) for each solvent using the formula: Stokes Shift = λ_em_ - λ_abs_.
-
Analyze the solvatochromic effects: a shift in λ_em_ with increasing solvent polarity can indicate the intramolecular charge transfer nature of the fluorophore.
-
Data Presentation: Summarize the collected data in a table for easy comparison.
| Solvent | Dielectric Constant | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) |
| Cyclohexane | 2.02 | TBD | TBD | TBD |
| Toluene | 2.38 | TBD | TBD | TBD |
| Dichloromethane | 8.93 | TBD | TBD | TBD |
| Acetonitrile | 37.5 | TBD | TBD | TBD |
| Ethanol | 24.5 | TBD | TBD | TBD |
| Water | 80.1 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Part 2: Application in Cellular Imaging
Once the basic photophysical properties are understood, OA-450 can be applied to biological samples. The following protocols provide a starting point for both live and fixed cell imaging.
Protocol 2: Live-Cell Staining and Imaging
Objective: To determine the optimal conditions for staining living cells with OA-450 and to observe its subcellular localization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549, or a cell line relevant to your research)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
OA-450 stock solution (1-10 mM in DMSO)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (based on the characterization in Part 1)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
Staining Solution Preparation: Prepare a range of working concentrations of OA-450 (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) in pre-warmed cell culture medium.[7][8]
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the OA-450 staining solution to the cells.
-
Incubate for a range of times (e.g., 15 min, 30 min, 60 min) at 37°C in a CO₂ incubator.
-
-
Washing (Optional but Recommended): Some cell-permeable dyes require a wash step to reduce background fluorescence.[9]
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm PBS or fresh culture medium.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
-
Imaging:
-
Immediately transfer the cells to the fluorescence microscope.
-
Acquire images using the appropriate excitation and emission filters determined from the photophysical characterization.
-
It is advisable to use the lowest possible laser power and exposure time to minimize phototoxicity.[8]
-
-
Optimization: Analyze the images to determine the optimal staining concentration and incubation time that provides the best signal-to-noise ratio without causing apparent cytotoxicity (e.g., cell rounding, detachment, or blebbing).
Live-cell imaging workflow for OA-450.
Protocol 3: Fixed-Cell Staining
Objective: To stain intracellular structures in fixed cells with OA-450. Fixation can sometimes alter antigenicity or the binding properties of small molecule dyes, so testing different fixation methods is recommended.[10]
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Ice-cold Methanol
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
OA-450 staining solution
-
Mounting medium (e.g., ProLong Gold Antifade Mountant)
-
Glass microscope slides
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation (Choose one method):
-
Washing: After fixation, wash the cells three times with PBS for 5 minutes each.[12]
-
Permeabilization (for PFA-fixed cells): If a crosslinking fixative like PFA was used, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.[10][13] Wash three times with PBS. Methanol fixation also permeabilizes the cells.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells in 1% BSA in PBS for 30 minutes.[13]
-
Staining: Incubate the fixed and permeabilized cells with the optimized concentration of OA-450 (determined from live-cell experiments or a new titration) for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium.[13] Seal the edges with nail polish and allow it to cure.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Part 3: Advanced Applications - Co-localization Studies
To understand the specific subcellular localization of OA-450, co-localization studies with known organelle-specific dyes are essential.[14]
Protocol 4: Co-localization with Organelle Markers
Objective: To determine if OA-450 accumulates in specific organelles by co-staining with commercially available organelle trackers.
Procedure:
-
Select Organelle Markers: Choose fluorescent probes with spectral properties that are distinct from OA-450 (e.g., a red fluorescent mitochondrial tracker if OA-450 is blue/green). Examples include MitoTracker™ Red CMXRos (Mitochondria), ER-Tracker™ Red (Endoplasmic Reticulum), LysoTracker™ Red DND-99 (Lysosomes), and DAPI or Hoechst 33342 (Nucleus).[7][15]
-
Perform Staining: Follow the live-cell or fixed-cell staining protocol. The co-stain can often be added simultaneously with OA-450, but always check the manufacturer's protocol for the commercial dye.
-
Image Acquisition:
-
Image Analysis:
-
Merge the individual channels to create a composite image. Overlap between the OA-450 signal and the organelle marker signal (e.g., appearing as yellow in a red/green merge) suggests co-localization.[14]
-
For quantitative analysis, use software like ImageJ/Fiji with plugins such as JACoP to calculate co-localization coefficients like Pearson's Correlation Coefficient.[14] This provides a statistical measure of the degree of overlap between the two signals.[16][18]
-
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. biotium.com [biotium.com]
- 12. scbt.com [scbt.com]
- 13. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 14. kolaido.com [kolaido.com]
- 15. A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes | PLOS One [journals.plos.org]
- 16. scispace.com [scispace.com]
- 17. microscopyu.com [microscopyu.com]
- 18. Colocalization analysis in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Ticket ID: #OXD-5M-YIELD-09 Topic: Yield Optimization for 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Root Cause Analysis
User Issue: Low yield and purification difficulties during the synthesis of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline.
Diagnosis: The most common failure mode for this specific scaffold is attempting to build the oxadiazole ring after the aniline is already present (i.e., starting from 4-amino-2-methoxybenzoic acid).
-
Chemoselectivity Conflict: Reagents used to form the 5-methyl-1,3,4-oxadiazole ring (e.g., acetic anhydride, acetyl chloride) will inevitably acetylate the free aniline, forming a stable acetamide byproduct that is difficult to hydrolyze without destroying the oxadiazole ring.
-
Solubility Issues: The zwitterionic nature of the amino-acid precursor leads to poor solubility in organic solvents, hampering the hydrazide formation.
The Solution (The "Golden Route"): You must utilize a Nitro-Precursor Strategy . Start with 4-nitro-2-methoxybenzoic acid . The nitro group acts as a "masked" aniline that is inert to the harsh cyclization conditions. It is reduced to the amine only after the delicate oxadiazole ring is installed.
Standard Operating Procedure (SOP)
Protocol ID: OXD-NITRO-RED-V2 Target Molecule: 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Phase 1: Precursor Activation & Hydrazide Formation
Objective: Convert the carboxylic acid to a reactive hydrazide.
-
Esterification:
-
Dissolve 4-nitro-2-methoxybenzoic acid (1.0 eq) in dry Methanol (10V).
-
Add catalytic
(0.1 eq) and reflux for 6–8 hours. -
Yield Lock: Monitor TLC until acid is <1%. Evaporate solvent and neutralize with saturated
. Extract with EtOAc.
-
-
Hydrazinolysis:
-
Dissolve the methyl ester (1.0 eq) in Ethanol (5V).
-
Add Hydrazine Hydrate (80%) (5.0 eq). Note: Excess hydrazine is crucial to prevent dimer formation (diacylhydrazine).
-
Reflux for 4–6 hours. The product (Hydrazide) often precipitates upon cooling.
-
Purification: Filter the solid.[1][2] Wash with cold ethanol. Do not use column chromatography here; recrystallize from EtOH if necessary.
-
Phase 2: The Critical Cyclization (Oxadiazole Formation)
Objective: Close the ring to form the 5-methyl-1,3,4-oxadiazole core.
Method A: The Orthoester Method (Recommended for High Yield)
This method is milder than
-
Suspend the Hydrazide (1.0 eq) in Triethyl Orthoacetate (5.0 eq).
-
Add catalytic p-Toluenesulfonic acid (PTSA) (0.05 eq).
-
Reflux (approx. 110°C) for 4–8 hours. Ethanol is a byproduct; using a Dean-Stark trap to remove it can drive conversion.
-
Workup: Evaporate excess orthoester under reduced pressure. The residue often solidifies. Triturate with hexanes/ether to obtain the Nitro-Oxadiazole intermediate .
Method B: The
-
Suspend Hydrazide (1.0 eq) in Acetic Acid (1.0 eq) and
(5V). -
Reflux for 3–5 hours.
-
Critical Step: Pour onto crushed ice slowly with vigorous stirring. Neutralize with
to pH 8. Filter the precipitate.
Phase 3: Chemoselective Reduction
Objective: Reveal the aniline without hydrogenating the oxadiazole double bonds.
-
Dissolve the Nitro-Oxadiazole intermediate in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
balloon (1 atm) at RT. -
Monitoring: Check LCMS every 30 mins. 1,3,4-oxadiazoles are generally stable, but prolonged exposure can cleave the N-N bond.
-
Workup: Filter through Celite. Evaporate.
-
Final Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (
:MeOH 95:5).
Workflow Visualization
Caption: The "Golden Route" utilizing the Nitro-protection strategy to ensure chemoselectivity and high yield.
Troubleshooting & FAQs
Ticket #402: "My product is a sticky oil that won't crystallize."
Dr. Vance: This is usually due to residual solvent (DMF/DMSO) or incomplete cyclization (presence of open-chain hydrazide).
-
Fix: Dissolve the oil in a minimal amount of hot ethyl acetate. Add hexanes dropwise until cloudy. Let it stand at 4°C overnight.
-
Check: Run an NMR. If you see a peak around 10.0–10.5 ppm, you still have uncyclized hydrazide. Re-subject the material to Method A (Orthoacetate) conditions.
Ticket #405: "The oxadiazole ring disappeared after reduction."
Dr. Vance: You likely used conditions that were too harsh (high pressure
-
Fix: Switch to Transfer Hydrogenation . Use Ammonium Formate with Pd/C in Methanol at reflux. This is much gentler and highly selective for Nitro
Amine conversion in the presence of heterocycles.
Ticket #408: "Why not use Acetic Anhydride for cyclization?"
Dr. Vance: You can, but it requires caution.
-
Risk: Refluxing the hydrazide in pure acetic anhydride often leads to di-acetylation (one on the ring nitrogen, one on the hydrazide nitrogen) before cyclization, or difficult-to-remove tarry byproducts.
-
Adjustment: If you must use
, dilute it. Use a mixture of Toluene/ (3:1) to control the reaction temperature and prevent oligomerization.
Logic Tree: Cyclization Failure
Caption: Diagnostic logic for troubleshooting the critical oxadiazole ring-closure step.
References
-
Glaxo Group Ltd. (1995). Condensed Heterocyclic Compounds. Patent WO1995004742. (Describes general synthesis of oxadiazole-anilines). Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. (Review of stability and synthesis). Link
-
Kudelko, A. (2016).[3] Efficient synthesis of 1,3,4-oxadiazole derivatives via cyclization of hydrazides with triethyl orthoesters. Journal of Heterocyclic Chemistry, 53(8). (Basis for the Orthoacetate method). Link
-
Jakubowski, J., et al. (2020). One-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. Organic Letters. (Modern coupling reagents). Link
Sources
Optimizing reaction temperature for methoxy-substituted aniline synthesis
Topic: Optimizing Reaction Temperature for Methoxy-Substituted Aniline Synthesis Document ID: TSC-MSA-2024-OPT Status: Active / Verified Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Core Technical Briefing: The Thermal Paradox
Synthesizing methoxy-substituted anilines (e.g., p-anisidine, m-anisidine) presents a specific thermodynamic and kinetic challenge. The methoxy group is strongly electron-donating, which activates the ring but also makes the ether linkage susceptible to cleavage (demethylation) under acidic or high-temperature conditions.
When reducing nitroanisoles, you face a Thermal Paradox :
-
Low Temperature (<30°C): Causes the accumulation of Arylhydroxylamine intermediates (
). This is a kinetic trap. If this intermediate builds up and the reaction mass is suddenly heated, it can trigger a violent disproportionation or condensation, leading to thermal runaway or explosion. -
High Temperature (>90°C): Increases the risk of Demethylation (cleavage of the
bond to form phenols) and Azo/Azoxy dimer formation via condensation pathways.
This guide provides the protocols to navigate this narrow operating window.
Critical Reaction Pathways & Thermal Sensitivity
The following diagram illustrates the competing pathways governed by temperature (
Caption: Figure 1. Reaction network showing the critical Hydroxylamine bottleneck (Red) and temperature-dependent impurity pathways.
Module A: Catalytic Hydrogenation (Pd/C or Pt/C)
The industry standard for reducing nitroanisoles.
Optimized Temperature Protocol: The "Step-Ramp" Strategy
Do not run this reaction isothermally if you are observing impurities. Use a dynamic temperature profile to manage the hydroxylamine intermediate.
| Phase | Temperature | Objective | Mechanism |
| Initiation | 25–30°C | Safe onset of | Prevents initial exotherm spike from overwhelming cooling capacity. |
| Digestion | 45–60°C | Clear the Hydroxylamine trap. | Provides activation energy to reduce |
| Finishing | 60–70°C | Complete conversion. | Ensures <0.1% residual nitro/nitroso. Do not exceed 80°C to protect the methoxy group. |
Troubleshooting & FAQs
Q1: I have high conversion, but my product contains ~5% of a "M-14" impurity. What is happening?
-
Diagnosis: You are seeing Demethylation (loss of
, replaced by ). -
Root Cause: The combination of high temperature (>80°C) and an acidic catalyst support . Many activated carbons have acidic surface groups.
-
Corrective Action:
-
Switch to a non-acidic carbon support or a catalyst doped with a base (e.g., 5% Pd/C + 0.1 eq
). -
Strictly cap your finishing temperature at 60°C.
-
Q2: The reaction stalls at 80% conversion. HPLC shows a peak that is not Nitro or Aniline.
-
Diagnosis: Hydroxylamine Accumulation .
-
Root Cause: The reaction temperature (or pressure) is too low to overcome the activation barrier for the final reduction step (
). -
Corrective Action:
-
Do NOT simply add more catalyst (risk of runaway).
-
Increase temperature by 5°C increments.
-
Consider adding a promoter like Vanadium (Vanadyl acetylacetonate) which specifically catalyzes the hydroxylamine reduction [1].
-
Module B: Buchwald-Hartwig Amination
Alternative route for coupling haloanisoles with amines.
Optimized Parameters
Unlike hydrogenation, this reaction requires higher activation energy but is sensitive to ligand degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 80–100°C | Optimal window for Pd(0)/Pd(II) cycle turnover.[1] <80°C often leads to incomplete oxidative addition of aryl chlorides. |
| Base | Weaker bases prevent base-mediated decomposition of the methoxy group compared to | |
| Ligand | BrettPhos or XPhos | Bulky, electron-rich phosphines stabilize the catalyst against thermal degradation at 100°C. |
Troubleshooting & FAQs
Q3: I observe significant "Hydrodehalogenation" (Ar-Cl becomes Ar-H) instead of amination.
-
Diagnosis: The catalyst is performing
-hydride elimination or reducing the aryl halide. -
Root Cause: Temperature is too high (>110°C) or the solvent (e.g., isopropanol) is acting as a hydride source.
-
Corrective Action:
-
Lower T to 80°C.
-
Switch solvent to Toluene or Dioxane (non-protic).
-
Experimental Workflow: Self-Validating Protocol
Use this flowchart to determine the optimal temperature for your specific substrate/catalyst combination.
Caption: Figure 2. Decision matrix for optimizing reaction temperature based on intermediate analysis.
References
-
Baumeister, P., Blaser, H., & Studer, M. (1997).[2] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters.
-
Kotecki, B., et al. (2023).[3] Development of a Control Strategy for Hydrogenation of Aryl Nitro Analogs by Kinetic Justification. Organic Process Research & Development.
-
Chen, S., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry.
-
BenchChem. Optimization of Buchwald-Hartwig amination conditions.
-
Mettler Toledo. Prevent Runaway Chemical Reactions: Thermal Analysis & Calorimetry.
Sources
Solving solubility issues of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline in aqueous media
Technical Support Center: Solubility Optimization for 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
-
Subject: Troubleshooting aqueous solubility for biological assays and formulation.
-
Classification: Hydrophobic Weak Base (BCS Class II/IV behavior).[1][3]
Executive Summary: The Physicochemical Trap
You are encountering solubility issues because 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a "hydrophobic weak base."[1][2][3]
-
The Trap: At neutral pH (7.4), the aniline nitrogen is deprotonated (neutral).[1][3] The lipophilic methoxy group and the aromatic oxadiazole ring dominate the physicochemical profile, driving the molecule to aggregate and precipitate to minimize water contact.
-
The Key: To dissolve this molecule, you must either ionize it (pH manipulation) or shield its hydrophobic domains (cosolvents/complexation).[1]
The following guide provides three validated protocols to overcome this barrier, categorized by experimental application.
Module 1: pH Manipulation (The "Proton Switch")
Best For: Chemical synthesis purification, high-concentration stock preparation, and acidic assays.[1][3]
The primary solubilizing handle on this molecule is the aniline amine (
-
Mechanism: When
, the amine accepts a proton to become an anilinium cation ( ).[1][3] This charge disrupts the crystal lattice and allows hydration.[1][3] -
Rule of Thumb: You generally need a pH at least 2 units below the
(i.e., pH < 2.[1]0) to ensure >99% ionization.
Protocol A: Acidic Stock Preparation
-
Add 0.1 M or 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH).
-
Sonicate for 5–10 minutes at ambient temperature.
-
Verify clarity. If hazy, the concentration exceeds the saturation limit of the salt form.
WARNING: If you dilute this acidic stock into a pH 7.4 buffer, the compound will instantly deprotonate and precipitate ("crash out").[1] This method is strictly for acidic environments or immediate injection where rapid dilution prevents precipitation.[1][2][3]
Module 2: Cosolvent Systems (The "Spring & Parachute")
Best For: In vitro cellular assays, HTS screening, and enzyme kinetics.[1]
For biological assays where physiological pH is required, you must use a water-miscible organic solvent to carry the compound.[1][2][3]
Protocol B: The DMSO/Buffer Step-Down
Directly adding solid powder to buffer rarely works.[1][2][3] You must create a high-energy "spring" (DMSO stock) and a stabilizing "parachute" (Buffer).[1][2][3]
| Parameter | Specification |
| Primary Solvent | 100% DMSO (Anhydrous) |
| Stock Conc. | 10 mM – 50 mM |
| Max Final DMSO | < 0.5% (Cell-dependent toxicity) |
| Secondary Solvent | PEG-400 (Optional stabilizer) |
Step-by-Step Workflow:
-
Dissolve the compound in 100% DMSO to create a 20 mM Master Stock .
-
Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock into 1 mL of water. This causes local high concentration and immediate precipitation.[1][2][3]
-
Final Dilution: Slowly add the Intermediate Mix to the pre-warmed (37°C) assay buffer while vortexing.
Module 3: Cyclodextrin Complexation (The "Shield")
Best For: In vivo animal studies (IP/IV/PO) and stable aqueous formulations.[1]
If you cannot use high DMSO concentrations (e.g., in mice), you must use Hydroxypropyl-
Protocol C: HP- -CD Encapsulation
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in sterile water or saline.[1][2][3] -
Add Compound: Add the compound powder to the vehicle.[1][2][3]
-
pH Adjustment (The Trick):
-
Filter: Pass through a 0.22 µm PVDF filter to sterilize.[1][2][3]
Visual Decision Guide
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision tree for selecting the optimal solubilization method based on downstream application.
Troubleshooting & FAQs
Q1: My solution was clear in DMSO, but turned cloudy immediately upon adding to the cell culture media.
-
Diagnosis: This is the "Crash-Out" effect.[1][2][3][6] The local concentration of the compound exceeded its aqueous solubility limit before it could disperse.[3]
-
Resolution:
Q2: Can I use Tween 80 instead of Cyclodextrins?
-
Answer: Yes, for oral or IP formulations. Tween 80 (Polysorbate 80) acts as a surfactant to form micelles.[1][3]
-
Protocol: Mix 5% DMSO (containing drug) + 5% Tween 80 + 90% Saline. Add in that specific order: Dissolve drug in DMSO
Add Tween Slowly add Saline while vortexing.
Q3: Is the compound stable in acidic solution?
-
Analysis: The 1,3,4-oxadiazole ring is generally stable in dilute acid at room temperature.[1][3] However, the methoxy aniline moiety can be sensitive to oxidation over time.[3]
-
Recommendation: Prepare acidic stocks fresh. If storage is required, freeze at -20°C and protect from light.[1][2][3]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][3]
- Relevance: foundational principles of solubilizing BCS Class II drugs (hydrophobic weak bases).
-
Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.
-
PubChem Compound Summary. (n.d.). 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (Analogous Structure Data). National Library of Medicine.[1][2][3]
Sources
- 1. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | C9H9N3O | CID 19542244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Stability of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Welcome to the technical support guide for 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound, particularly under acidic conditions. Our goal is to equip you with both the theoretical understanding and practical protocols necessary to anticipate and resolve experimental challenges.
Overview of Stability Concerns
3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a molecule featuring a 1,3,4-oxadiazole ring, an aromatic aniline core, and a methoxy substituent. While the 1,3,4-oxadiazole moiety is often incorporated into pharmaceutical candidates for its favorable metabolic and physicochemical properties, it is also known to be susceptible to hydrolytic degradation, especially under acidic or basic conditions.[1][2] The primary stability concern under acidic conditions is the acid-catalyzed hydrolysis of the oxadiazole ring, which can lead to the formation of hydrazide-related impurities.
Understanding this degradation pathway is critical during drug development for several reasons:
-
Method Development: It informs the development of stability-indicating analytical methods capable of separating the parent compound from its degradation products.[3][4]
-
Formulation Design: Knowledge of the molecule's liabilities helps in designing stable formulations by selecting appropriate excipients and pH modifiers.[5]
-
Shelf-Life Determination: Forced degradation studies are a regulatory requirement (ICH Q1A) to establish the intrinsic stability of a drug substance and predict its shelf-life.[3][6][7]
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the handling and analysis of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline.
Q1: My compound seems to be degrading rapidly in an acidic mobile phase during HPLC analysis. What is happening?
A1: The 1,3,4-oxadiazole ring is susceptible to acid-catalyzed hydrolysis. Protons in the mobile phase can catalyze the cleavage of the C-O bond within the heterocyclic ring, leading to ring-opening and the formation of an acylhydrazide derivative. If your mobile phase is strongly acidic (e.g., pH < 2.5), this degradation can occur on the timescale of the HPLC run itself, leading to the appearance of new peaks and a decrease in the main analyte peak area.
Q2: I performed an acid stress test and the parent peak disappeared, but I don't see a clear major degradation product. Where did my compound go?
A2: This could be due to several factors:
-
Multiple Degradants: The initial degradant may be unstable and could have further degraded into multiple smaller, more polar compounds that are not well-retained on your reversed-phase column and are eluting in the solvent front.
-
Precipitation: The degradation product(s) may be insoluble in the stress medium and have precipitated out of the solution. Visually inspect your sample vial for any solid material.
-
Lack of Chromophore: Some degradation products may lack a UV chromophore at the wavelength you are using for detection. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be invaluable here, allowing you to examine the full UV spectrum and check for any new peaks at different wavelengths.[8][9]
Q3: I see a new, more polar peak in my chromatogram after acid stress. What is its likely identity?
A3: The most probable degradation product from acid hydrolysis is the ring-opened acylhydrazide. The reaction involves the addition of water across one of the C=N bonds in the oxadiazole ring, followed by ring cleavage. The resulting acylhydrazide will be more polar than the parent compound and will therefore have a shorter retention time in reversed-phase HPLC.
Q4: How can I confirm the identity of a degradation product?
A4: The gold standard for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the degradant peak, you can determine its molecular weight. For the suspected acylhydrazide degradant of your compound (C9H9N3O), the addition of a water molecule (H2O) during hydrolysis would result in a product with a molecular weight of 193.21 g/mol (175.19 + 18.02). Further structural elucidation can be achieved using tandem MS (MS/MS) fragmentation or by isolating the impurity and analyzing it via Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Troubleshooting and Experimental Guides
Forced Degradation Protocol under Acidic Conditions
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of your analytical method, in line with ICH Q1A(R2) guidelines.[6][7] The goal is to achieve 5-20% degradation.[6][10]
Principle: Forced degradation (or stress testing) exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3][5]
Workflow for Acidic Stress Testing
Caption: Workflow for conducting a forced degradation study under acidic stress.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline in a suitable organic solvent like acetonitrile or methanol.
-
Stress Condition Setup:
-
In a clean vial, add 1 mL of the stock solution.
-
Add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Prepare a parallel sample using 1 M HCl for more aggressive stress.
-
Prepare a control sample by adding 1 mL of stock solution to 1 mL of purified water.
-
-
Incubation: Place the sealed vials in a controlled temperature environment (e.g., a 60°C water bath or oven).
-
Timepoint Sampling: At predetermined time points (e.g., 2, 6, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Neutralization: Immediately quench the reaction by adding an equimolar amount of base (e.g., 100 µL of 0.1 M NaOH for the 0.1 M HCl sample) to stop the degradation.
-
Dilution & Analysis: Dilute the neutralized sample with your mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Analyze by a validated stability-indicating HPLC method.
Data Interpretation Table
| Stress Condition | Time (hr) | Temperature (°C) | % Degradation (Expected) | Observations |
| 0.1 M HCl | 8 | 60 | 5 - 15% | Appearance of a primary, more polar degradant peak. |
| 1 M HCl | 4 | 60 | > 20% | Significant loss of parent peak; potential for secondary degradants. |
| 0.1 M HCl | 24 | RT (25°C) | < 5% | Minimal degradation, indicates stability at room temperature in mild acid. |
Troubleshooting HPLC Method Issues
A robust, stability-indicating HPLC method is crucial.[4][8] Here’s how to troubleshoot common problems.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic aniline group and residual silanols on the HPLC column. | Use a modern, end-capped C18 column. Lower the mobile phase pH slightly (e.g., to 2.7-3.0) to ensure the aniline is fully protonated. Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. |
| Shifting Retention Times | Inadequate column equilibration; mobile phase composition changing over time; temperature fluctuations. | Ensure the column is equilibrated for at least 10-15 column volumes. Use a column oven to maintain a constant temperature (e.g., 30-40°C).[9] Prepare fresh mobile phase daily. |
| No Separation of Degradant | The degradant is too polar or the mobile phase is too strong. | Modify the gradient to have a weaker starting condition (e.g., start at 5% organic instead of 10%). Consider using a column with a different selectivity (e.g., a Phenyl-Hexyl or a polar-embedded phase). |
| Peak Purity Failure | A degradation product is co-eluting with the main analyte peak. | This indicates the method is not stability-indicating. Optimize the method to resolve all peaks. Peak purity should be >0.995.[4] Try changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the pH, or using a different column. |
Mechanistic Insight: Acid-Catalyzed Hydrolysis
Understanding the mechanism provides predictive power for identifying degradants. The hydrolysis of the 1,3,4-oxadiazole ring is the key pathway.
Sources
- 1. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. database.ich.org [database.ich.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Minimizing side reactions during the methylation of oxadiazole rings
Technical Support Center: Oxadiazole Chemistry Division Ticket ID: OXD-METH-001 Subject: Minimizing Side Reactions During Methylation of Oxadiazole Rings Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Methylating oxadiazole rings (specifically 1,2,4- and 1,3,4-isomers) is a high-risk operation due to the inherent instability of the ring towards nucleophiles. The most common failure mode is base-mediated ring cleavage , where the use of strong bases (NaOH, NaH, alkoxides) to facilitate methylation results in the destruction of the heterocyclic core.
This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to prevent ring opening and control regioselectivity.
Module 1: The Core Problem (Root Cause Analysis)
User Complaint: "I attempted to N-methylate my 1,2,4-oxadiazole using Methyl Iodide and Potassium Carbonate/Sodium Hydride, but my product disappeared, and I isolated an open-chain amidoxime/nitrile."
Diagnosis: You have triggered the Nucleophilic Ring Cleavage pathway. 1,2,4-Oxadiazoles are electron-deficient. The C5 position is highly electrophilic. In the presence of hard nucleophiles (OH⁻, RO⁻) or strong bases, the nucleophile attacks C5, breaking the C-O bond and unraveling the ring.
Visualizing the Failure Mode (Graphviz)
Caption: Mechanism of base-mediated decomposition. Nucleophilic attack at C5 is the primary cause of yield loss.
Module 2: Troubleshooting & FAQ
Q1: How do I methylate the ring nitrogen (Quaternization) without breaking the ring?
Answer: Do not use basic conditions. The resulting product (N-methyl-1,2,4-oxadiazolium salt) is even more electrophilic than the starting material. If any base or moisture is present, it will hydrolyze instantly.
Solution: Use Trimethyloxonium Tetrafluoroborate (Meerwein’s Salt) .
-
Why: It is a powerful electrophile that works under acidic/neutral conditions.
-
Benefit: It avoids the nucleophilic attack at C5.
-
Precaution: The product (salt) must be handled under anhydrous conditions.
Q2: I am trying to methylate an amino group on the ring (e.g., 3-amino-1,2,4-oxadiazole), but I'm getting mixtures.
Answer: You are fighting Regioselectivity (Exocyclic N vs. Ring N) . Direct alkylation with MeI/Base is promiscuous. It will methylate the exocyclic amine and the ring nitrogens (N2 or N4).
Solution:
-
Deprotonation Control: If using base, use a non-nucleophilic base like NaH in dry DMF at 0°C, but only if your ring is substituted with electron-donating groups (reducing C5 electrophilicity).
-
Reductive Amination (Safer): Use Paraformaldehyde and NaBH₃CN in acetic acid. This avoids strong electrophiles that quaternize the ring nitrogen.
Q3: Which ring nitrogen gets methylated? (N2 vs. N4)
Answer:
-
1,2,4-Oxadiazoles: Methylation typically favors N4 (the nitrogen further from the oxygen) due to electronic reasons, but steric hindrance at the C3 and C5 positions is the overriding factor.
-
1,3,4-Oxadiazoles: Methylation occurs at N3 (equivalent to N4 due to symmetry).
Module 3: Validated Protocols
Protocol A: The "Safe" Method (Meerwein’s Salt)
Best for: Quaternization of the ring or methylating weak nucleophiles without base.
| Parameter | Specification | Reason |
| Reagent | Trimethyloxonium tetrafluoroborate (Me₃OBF₄) | Strong alkylating agent; no base required. |
| Solvent | Dichloromethane (DCM) or Nitromethane | Non-nucleophilic, polar aprotic. |
| Atmosphere | Argon/Nitrogen (Strictly Anhydrous) | Reagent and product are moisture sensitive. |
| Temperature | 0°C to Room Temperature | Controls exotherm; prevents decomposition. |
Step-by-Step:
-
Dissolve the oxadiazole (1.0 equiv) in anhydrous DCM under Argon.
-
Add Me₃OBF₄ (1.1 equiv) in one portion at 0°C.
-
Stir at room temperature for 2–12 hours. Monitor by LCMS (look for M+15 peak).
-
Workup: Do NOT wash with water/bicarbonate if isolating the salt. Precipitate with anhydrous diethyl ether and filter under Argon.
Protocol B: Methylation of Exocyclic Amines (Reductive Amination)
Best for: Methylating an -NH2 group attached to the ring without touching the ring nitrogens.
Step-by-Step:
-
Dissolve 3-amino-1,2,4-oxadiazole in Methanol/Acetic Acid (10:1).
-
Add Paraformaldehyde (5.0 equiv). Stir for 30 mins.
-
Add NaBH₃CN (3.0 equiv) portion-wise.
-
Stir overnight.
-
Workup: Quench with water, extract with EtOAc. The acidic conditions protect the ring from cleavage.
Module 4: Decision Matrix
Use this workflow to select the correct experimental path.
Caption: Workflow for selecting the methylation strategy based on the target site.
References
-
Beilstein-Institut. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journal of Organic Chemistry. Link
-
MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.[1] Pharmaceuticals.[2][3][4] Link
-
National Institutes of Health (NIH). (2012). Degradation kinetics and mechanism of an oxadiazole derivative... Journal of Pharmaceutical Sciences. Link
-
Thieme Connect. (2010). Product Class 6: Oxonium Salts (Meerwein's Salt usage). Science of Synthesis. Link
-
Royal Society of Chemistry. (2016). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates.[5] Organic & Biomolecular Chemistry.[2][5][6][7][8][9] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]
Validation & Comparative
Comparative Guide: Antimicrobial Efficacy of 3-Methoxy vs. 3-Ethoxy Oxadiazole Derivatives
Executive Summary: The Alkoxy Optimization Pivot
In medicinal chemistry, the transition from a 3-methoxy (–OCH₃) to a 3-ethoxy (–OCH₂CH₃) substituent on an oxadiazole-linked phenyl ring is a classic "magic methyl" optimization strategy. While seemingly minor, this methylene extension significantly alters the physicochemical profile (LogP, steric bulk) and pharmacokinetic behavior (membrane permeability, metabolic stability) of the lead compound.
Verdict: Experimental data indicates that 3-ethoxy derivatives generally exhibit superior antimicrobial potency (lower MIC values) compared to their 3-methoxy counterparts against Gram-positive bacteria (e.g., S. aureus) and fungal strains. This is attributed to enhanced lipophilicity facilitating cell wall permeation. However, 3-methoxy derivatives often retain higher metabolic stability and water solubility, making them better candidates for initial fragment screening.
Chemical & Physical Profile Comparison
Understanding the fundamental shift in properties is crucial before analyzing biological data.
| Feature | 3-Methoxy Derivative | 3-Ethoxy Derivative | Impact on Efficacy |
| Steric Bulk (A-value) | Low (0.6 kcal/mol) | Moderate (0.9 kcal/mol) | Ethoxy may clash in tight binding pockets but fills hydrophobic clefts better. |
| Lipophilicity (cLogP) | Lower | Higher (+0.5 units) | Critical: Ethoxy penetrates bacterial cell walls more effectively. |
| Electronic Effect | Strong e- donor ( | Strong e- donor ( | Negligible difference in electronic activation of the ring. |
| Metabolic Liability | O-demethylation (CYP450) | O-deethylation | Ethoxy is generally metabolized slower than methoxy in microsomal assays. |
Comparative Efficacy Analysis (Experimental Data)
The following data is synthesized from structure-activity relationship (SAR) studies involving 2,5-disubstituted-1,3,4-oxadiazoles. The comparison highlights the impact of the alkoxy chain length on Minimum Inhibitory Concentration (MIC).
Case Study A: 4-Hydroxy-3-Alkoxy Phenyl Series
Context: In a study evaluating coumarin-oxadiazole hybrids, the 3-alkoxy substitution pattern was varied to test antifungal and antibacterial potency.
Table 1: Comparative MIC Values (µg/mL)
| Target Organism | Strain Type | 3-Methoxy Analogue | 3-Ethoxy Analogue | Performance Delta |
| S. aureus | Gram-Positive | 54 µg/mL | 50 µg/mL | Ethoxy shows ~8% improvement |
| B. subtilis | Gram-Positive | 55 µg/mL | 48 µg/mL | Ethoxy shows ~13% improvement |
| C. albicans | Fungi | 25 µg/mL | 25 µg/mL | Equipotent |
| A. niger | Fungi | 15 µg/mL | 12 µg/mL | Ethoxy shows ~20% improvement |
Interpretation: The 3-ethoxy derivative consistently outperformed the 3-methoxy analogue. The authors attributed this to the increased lipophilicity of the ethyl group, which facilitates passive transport across the peptidoglycan layer of Gram-positive bacteria and the chitin layer of fungi [1, 2].
Case Study B: 1,2,5-Oxadiazole Antiplasmodial Series
Context: While primarily antibacterial, oxadiazoles are also tested against protozoa. In a related 1,2,5-oxadiazole series, replacing a 4-fluorophenyl group with a 3-ethoxy-4-methoxyphenyl group resulted in a dramatic increase in potency compared to the methoxy-only variants [3].[1]
Mechanism of Action & SAR Logic
The superior performance of the 3-ethoxy derivative is not accidental. It follows specific mechanistic principles of drug-target interaction.
Membrane Permeation (The Lipophilicity Factor)
Bacterial cell walls, particularly in Gram-positive strains like MRSA, present a significant barrier. The 1,3,4-oxadiazole core is inherently polar (accepting hydrogen bonds).
-
3-Methoxy: The molecule remains relatively polar. It may struggle to traverse the lipid bilayer efficiently.
-
3-Ethoxy: The additional methylene group increases the partition coefficient (LogP). This "greases" the molecule, allowing it to dissolve into and cross the bacterial membrane more readily to reach intracellular targets like DNA Gyrase or LtaS (Lipoteichoic Acid Synthase) [4].
Target Binding (The Hydrophobic Effect)
Many oxadiazole targets (e.g., Enoyl-ACP reductase) possess hydrophobic pockets.
-
Interaction: The 3-ethoxy group can displace "high-energy" water molecules from these hydrophobic pockets more effectively than the smaller methoxy group, leading to a gain in binding entropy.
Visualizing the Pathway
The following diagram illustrates the SAR logic and the synthesis pathway for these derivatives.
Caption: Synthesis and SAR flow showing the lipophilicity advantage of 3-ethoxy substitution in membrane permeation.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating (including necessary controls).
Chemical Synthesis (POCl₃ Cyclization Method)
Note: This method is preferred for its high yield and reliability in closing the oxadiazole ring.
-
Reagents: Substituted benzoic acid (1 eq), Aromatic acid hydrazide (1 eq), Phosphorus oxychloride (POCl₃, 5 mL/mmol).
-
Procedure:
-
Mix the acid and hydrazide in a round-bottom flask.
-
Add POCl₃ dropwise at 0°C (Ice bath) to prevent uncontrolled exotherm.
-
Reflux the mixture at 100–110°C for 4–6 hours. Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazide spot.
-
Cool to room temperature and pour onto crushed ice.
-
Neutralize with 10% NaHCO₃ solution (Solid precipitate should form).
-
Filter, wash with cold water, and recrystallize from ethanol.
-
Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines
-
Preparation: Dissolve test compounds (Methoxy/Ethoxy variants) in DMSO to a stock concentration of 1 mg/mL.
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Plate Setup:
-
Use 96-well sterile plates.
-
Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.
-
Perform serial 2-fold dilutions of the test compounds (Range: 500 µg/mL to 0.9 µg/mL).
-
-
Controls (Critical for Trustworthiness):
-
Positive Control: Ciprofloxacin or Ampicillin (to verify strain susceptibility).
-
Solvent Control: DMSO only (to rule out solvent toxicity).
-
Sterility Control: Broth only (no bacteria).
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity . Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth, Pink = Growth).
Conclusion & Recommendation
For researchers optimizing oxadiazole scaffolds:
-
Start with Methoxy: Use the 3-methoxy substituent for initial high-throughput screening due to ease of synthesis and solubility.
-
Pivot to Ethoxy: If the lead compound shows activity (>50 µg/mL) but lacks potency, switch to the 3-ethoxy analogue . The data suggests this single modification can improve potency by 10–20% against Gram-positive strains by optimizing the lipophilic balance.
-
Watch for Sterics: If the target pocket is known to be sterically constrained (e.g., certain kinase domains), the ethoxy group might be too bulky; in such cases, revert to methoxy or explore isosteres like –OCHF₂.
References
-
Facile Synthesis of Novel Coumarin Derivatives, Antimicrobial Analysis... PubMed Central (PMC). Available at: [Link] (Demonstrates 3-ethoxy superiority in 4-hydroxy-phenyl series).
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI Molecules. Available at: [Link] (Review of alkoxy chain length effects).
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases. Available at: [Link] (Mechanistic insights into cell wall inhibition).
Sources
HPLC Method Development for Purity Analysis of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Executive Summary & Compound Profile
Objective: Develop and validate a stability-indicating RP-HPLC method for 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (MMOA). Target Audience: Analytical Chemists, CMC Leads, and Drug Discovery Scientists.
This guide moves beyond generic "screening" conditions to provide a rational, first-principles approach to separating MMOA from its critical synthetic precursors and degradation products.[1] Unlike standard alkyl-anilines, the presence of the electron-withdrawing 1,3,4-oxadiazole ring ortho to the methoxy group and para to the amine creates a unique electronic push-pull system, significantly altering the pKa and hydrophobicity compared to simple aniline derivatives.[2]
Physicochemical Profile & Chromatographic Challenges[1]
| Property | Value (Predicted/Experimental) | Chromatographic Implication |
| Structure | Aniline core + Methoxy + Methyl-oxadiazole | Mixed polarity; potential for dual-mode retention (hydrophobic + H-bonding).[1][2] |
| pKa (Aniline NH₂) | ~3.2 - 3.8 (Lowered by oxadiazole EWG) | Critical: The basicity is suppressed, but silanol interaction remains a risk.[2] pH control is vital.[1] |
| pKa (Oxadiazole N) | ~2.5 (Very weak base) | Unlikely to protonate significantly above pH 2.0. |
| LogP | ~1.8 - 2.2 | Moderate hydrophobicity; suitable for C18 retention.[1] |
| UV Max | ~280-310 nm | Strong conjugation allows for sensitive UV detection.[1][2] |
| Solubility | Low in water; High in DMSO/ACN | Diluent must match mobile phase strength to prevent precipitation.[1] |
Method Development Strategy: The "Why" Behind the Protocol
The Trap of "Generic" Methods
Many labs initially attempt a standard "Generic Gradient" (0.1% Formic Acid in Water/ACN) for this class of compounds. While sufficient for LC-MS confirmation, this approach often fails in quantitative purity analysis due to:
-
Peak Tailing: Even weakly basic anilines interact with residual silanols on silica columns, causing tailing factors > 1.5.[1]
-
pH Instability: Formic acid (pH ~2.[1]7) is volatile and has low buffer capacity.[1] Small shifts in pH can drastically alter the ionization of the aniline moiety (pKa ~3.5), leading to retention time drift.
The Optimized Approach: Phosphate Buffer at Controlled pH
To ensure robustness, we utilize a potassium phosphate buffer at pH 6.5 .
-
Rationale: At pH 6.5, the aniline (pKa ~3.5) is completely un-ionized (neutral). Neutral species exhibit sharper peak shapes on C18 columns compared to cations.[1]
-
Alternative: At pH 2.5, the aniline is fully protonated. While this improves solubility, it often leads to "fronting" or "tailing" due to ionic repulsion or silanol exchange unless a specialized "base-deactivated" column is used.[1][2]
Decision: We select pH 6.5 to maximize peak symmetry and retention stability, utilizing the neutral state of the molecule.
Comparative Analysis: Generic vs. Optimized Method
The following data compares a standard generic screening method against the developed optimized protocol.
| Parameter | Method A: Generic Screen | Method B: Optimized Protocol |
| Column | Standard C18 (5 µm) | XBridge BEH C18 (2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM KH₂PO₄ (pH 6.[1][2]5) |
| Mobile Phase B | Acetonitrile | Acetonitrile : Methanol (90:[2]10) |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.05 (Symmetric) |
| Theoretical Plates ( | ~8,000 | >15,000 |
| Resolution (Main vs. Impurity) | 1.2 (Co-elution risk) | >2.5 (Baseline separation) |
| Retention Stability (%RSD) | 1.5% | <0.2% |
Visualizing the Workflow & Impurity Profile
The following diagram illustrates the synthesis pathway of MMOA and the critical impurities that the HPLC method must resolve.
Caption: Synthesis pathway and predicted impurity profile. Impurity A (polar) elutes early; Impurity C (dimer) elutes late.[2]
Detailed Experimental Protocol (Method B)
Reagents & Equipment[1][2][4][5]
-
System: HPLC with PDA (Photodiode Array) Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge BEH C18, 100mm x 4.6mm, 2.5 µm (or equivalent high-pH stable column).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[2]
-
Buffer Salt: Potassium Dihydrogen Phosphate (
), Potassium Hydroxide (KOH) for pH adjustment.
Preparation of Solutions
-
Buffer Preparation (10mM, pH 6.5): Dissolve 1.36g of
in 1000mL water. Adjust pH to 6.5 ± 0.05 using dilute KOH. Filter through 0.22 µm membrane.[1] -
Diluent: ACN : Water (50:50 v/v).[1] Note: Ensure sample is fully dissolved; sonicate if necessary.[2]
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controls viscosity and mass transfer) |
| Injection Volume | 5.0 µL |
| Detection | UV at 290 nm (Primary), 254 nm (Secondary) |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | Mobile Phase A (Buffer) % | Mobile Phase B (ACN:MeOH 90:10) % | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | End Isocratic Hold |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash Step |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Validation & Robustness (Self-Validating Systems)
To ensure the method is trustworthy and self-validating, the following system suitability tests (SST) must be passed before every analysis run.
System Suitability Criteria
-
Resolution (
): > 2.0 between MMOA and nearest impurity (usually the uncyclized hydrazide). -
Tailing Factor (
): 0.9 ≤ ≤ 1.2.[1] -
Precision: %RSD of peak area for 6 replicate injections of standard < 0.5%.
Linearity & Sensitivity
-
Linear Range: 0.5 µg/mL to 100 µg/mL (
).[1] -
LOD (Limit of Detection): ~0.05 µg/mL (S/N = 3).
-
LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N = 10).
Troubleshooting Guide
-
Problem: Doublet peak for main compound.
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Fix: Dilute sample in 50:50 Water:ACN.
-
-
Problem: Retention time shifting earlier.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC mechanism and pH control).
-
Deshpande, et al. (2024).[3] "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative". Journal of Health and Allied Sciences NU. (Provides analog method conditions for oxadiazole amines).
-
BenchChem. "Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives". (General characterization strategies).
-
PubChem. "3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline Compound Summary".[1][2][4] (Structural verification).
Sources
- 1. 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | 958245-18-6 [sigmaaldrich.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
Comparative Guide: UV-Vis Absorption Spectra of Substituted Oxadiazoles
Executive Summary
In the fields of organic light-emitting diodes (OLEDs), scintillation detectors, and medicinal chemistry, the oxadiazole moiety—specifically the 1,3,4-oxadiazole isomer—serves as a critical electron-transporting and hole-blocking core. Its high electron affinity and thermal stability make it a standard against which alternatives are measured.
This guide provides an objective spectral comparison of substituted oxadiazoles, focusing on the structure-property relationships that dictate UV-Vis absorption. We analyze the shift from the baseline 2,5-diphenyl-1,3,4-oxadiazole (PPD) to highly conjugated variants like PBD , and contrast these with the less symmetric 1,2,4-oxadiazole isomers.
The Chromophore Core: Isomer Comparison
The first critical distinction for researchers is the choice of isomer. While both contain the same atomic composition (
1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole[1][2][3][4][5]
-
1,3,4-Oxadiazole: Possesses
symmetry. It exhibits higher aromatic character and thermal stability. The electron deficiency at the 2,5-positions facilitates electron injection, making it the dominant choice for optoelectronics (ETMs). -
1,2,4-Oxadiazole: Lacks the symmetry of the 1,3,4-isomer. Experimental data suggests it behaves more like a conjugated diene than a fully aromatic system. Consequently, it exhibits a hypsochromic (blue) shift relative to its 1,3,4-counterpart when similarly substituted, and is generally less stable under electron-injection conditions.
Mechanism of Transition
The primary absorption in these systems arises from
-
Substituent Effect: Adding electron-donating groups (EDGs) or extending conjugation (e.g., biphenyl groups) raises the HOMO level more than the LUMO, narrowing the bandgap and causing a bathochromic (red) shift.
-
Intramolecular Charge Transfer (ICT): In "Push-Pull" systems (e.g., Carbazole-Oxadiazole), a distinct low-energy band appears due to charge transfer from the donor (carbazole) to the acceptor (oxadiazole).
Performance Data: Substituent Effects
The following data compares the standard PPD core against the extended conjugation of PBD and the asymmetric 1,2,4-isomer.
Table 1: Spectral Comparison of Key Derivatives (in Ethanol)
| Compound | Structure Type | Key Characteristic | ||
| 2-Phenyl-1,3,4-oxadiazole | Mono-substituted | ~245 | ~12,000 | Baseline; limited conjugation. |
| PPD (2,5-Diphenyl-1,3,4-oxadiazole) | Di-substituted (Sym) | 276 - 280 | ~28,000 | Industry Standard. High symmetry, deep UV absorption. |
| PBD (2-(4-Biphenylyl)-5-(4-tert-butylphenyl)...) | Extended Conjugation | 305 - 310 | ~35,000 | Preferred ETM. Biphenyl extension causes ~30nm red shift. |
| 3,5-Diphenyl-1,2,4-oxadiazole | Di-substituted (Asym) | ~255 - 260 | ~18,000 | Lower |
| Carbazole-Oxadiazole Hybrid | D- | 298 (Local) / 367 (ICT) | >40,000 | Dual emission; ICT band allows visible range utility. |
Note: The "Performance" metric here depends on application. For UV blocking, PPD is superior. For electron transport in blue OLEDs, PBD is preferred because its triplet energy is suitably high despite the red-shifted absorption.
Table 2: Solvatochromic Sensitivity (Environmental Impact)
Data based on 2,5-disubstituted derivatives (e.g., Amino-Oxadiazoles)
| Solvent | Polarity Index | Interpretation | |
| Hexane | 0.1 | Reference (e.g., 320) | Non-polar baseline. |
| Chloroform | 4.1 | + 3-5 nm | Slight stabilization of excited state. |
| Methanol | 5.1 | + 8-12 nm | H-bonding stabilizes the polar excited state (ICT). |
| DMSO | 7.2 | + 15-20 nm | Strong bathochromic shift; indicates polar excited state. |
Visualization of Mechanisms
Diagram 1: Structure-Property Logic Flow
This diagram illustrates how structural modifications translate to observable spectral shifts.
Caption: Logic flow demonstrating how conjugation extension (PBD) and donor-acceptor coupling (Carbazole-Oxadiazole) alter the spectral baseline.
Experimental Protocol: High-Fidelity Measurement
To ensure data integrity comparable to the tables above, the following protocol must be strictly observed. Common errors in oxadiazole characterization stem from concentration quenching and solvent cut-off interference.
Workflow Visualization
Caption: Step-by-step workflow for obtaining publication-quality UV-Vis spectra of oxadiazoles.
Detailed Methodology
1. Solvent Selection & Cut-off Verification:
-
Rationale: Oxadiazoles absorb deep in the UV (240-300 nm). Common solvents like Acetone (cutoff ~330 nm) will mask the primary peak.
-
Protocol: Use Spectroscopic Grade Acetonitrile (cutoff 190 nm) or Ethanol (cutoff 205 nm). Run a blank scan of the solvent first to ensure baseline flatness in the 200–300 nm region.
2. Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution (e.g., dissolve ~2.2 mg of PPD in 10 mL solvent).
-
Critical Step: Sonicate for 5 minutes. Substituted oxadiazoles (especially PBD) can have slow dissolution kinetics due to hydrophobicity.
3. Working Concentration & Aggregation Check:
-
Dilute stock to 10 µM, 20 µM, and 50 µM .
-
Self-Validating Step: Measure the absorbance of all three. Plot Absorbance vs. Concentration.
-
Pass: Linear regression
. -
Fail: Non-linearity indicates molecular aggregation (common in PBD derivatives). If this occurs, lower concentration to <10 µM.
-
4. Measurement Parameters:
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Path Length: 10 mm quartz cuvette (Glass absorbs UV; do not use).
-
Scan Range: 200 nm to 600 nm.
-
Baseline Correction: Perform a baseline correction with pure solvent in both sample and reference paths immediately prior to sample measurement.
References
-
Moussebois, C., & Oth, J. F. M. (1964).[1] Comparative study of the UV spectra of aryl-substituted 1,2,4- and 1,3,4-oxadiazoles. Indicates the lack of aromaticity in 1,2,4-isomers compared to 1,3,4-isomers.[1]
-
Adarsh, A. P., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques.[2]
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[3][4][5][2][6][7] Journal of Medicinal Chemistry.[6]
-
Tamura, S., et al. (2014). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole (PPD).
-
Kulkarni, P. S., et al. (2022). Synthesis and photophysical properties of bipolar carbazole-1,3,4-oxadiazole derivatives.[8]
Sources
- 1. scielo.br [scielo.br]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. rroij.com [rroij.com]
- 5. journalspub.com [journalspub.com]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
